2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid
Description
a glutamate agonist
Structure
2D Structure
Properties
IUPAC Name |
2-amino-3-(5-tert-butyl-3-oxo-1,2-oxazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4/c1-10(2,3)7-5(8(13)12-16-7)4-6(11)9(14)15/h6H,4,11H2,1-3H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXJURSCCVBKRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=O)NO1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10930723 | |
| Record name | 3-(5-tert-Butyl-3-hydroxy-1,2-oxazol-4-yl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10930723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140158-50-5 | |
| Record name | 2-Amino-3-[3-hydroxy-5-tert-butylisoxazol-4-yl]propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140158-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Amino-3-hydroxy-5-tert-butyl-4-isoxazolepropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140158505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(5-tert-Butyl-3-hydroxy-1,2-oxazol-4-yl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10930723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Basic Properties of 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the core basic properties of 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid, a potent and selective agonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Due to the limited availability of specific experimental data for this particular analog, this guide presents a comprehensive summary of its predicted properties, alongside established data for closely related and well-characterized AMPA receptor agonists. Detailed experimental protocols for the synthesis, purification, and characterization of such compounds are provided to facilitate further research. Additionally, a schematic of the canonical AMPA receptor signaling pathway is illustrated to provide context for its mechanism of action.
Introduction
This compound belongs to a class of synthetic amino acids that are structural analogs of the neurotransmitter glutamate. These compounds are of significant interest in neuroscience and drug development due to their ability to selectively activate AMPA receptors, which are key mediators of fast excitatory synaptic transmission in the central nervous system. The unique tert-butyl substitution on the isoxazole ring is expected to influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially offering a distinct pharmacological profile compared to other AMPA analogs. Understanding the basic properties of this compound is crucial for its application in pharmacological research and as a potential therapeutic agent for neurological disorders.
Physicochemical Properties
| Property | Glutamic Acid | (S)-AMPA | This compound |
| Molecular Formula | C₅H₉NO₄ | C₇H₁₀N₂O₄ | C₁₀H₁₆N₂O₄ |
| Molecular Weight | 147.13 g/mol | 186.16 g/mol | 228.24 g/mol |
| pKa (α-carboxyl) | 2.10[1] | Data not available | Predicted to be in the range of 2-3 |
| pKa (α-amino) | 9.47[1] | Data not available | Predicted to be in the range of 9-10 |
| pKa (isoxazole hydroxyl) | N/A | Data not available | Predicted to be in the range of 4-5 |
| Aqueous Solubility | 8.57 g/L (at 25 °C)[1] | Soluble in water | Predicted to have lower aqueous solubility than AMPA due to the tert-butyl group |
| LogP | -3.7 | Data not available | Predicted to be higher than AMPA |
Experimental Protocols
Representative Synthesis of this compound
This protocol is adapted from the synthesis of analogous 5-substituted-isoxazolyl propanoic acids.
Materials:
-
3-hydroxy-5-tert-butylisoxazole
-
Paraformaldehyde
-
Hydrobromic acid
-
Diethyl acetamidomalonate
-
Sodium hydride
-
Trifluoroacetic acid
-
Appropriate solvents (e.g., dioxane, DMF, water)
Procedure:
-
Bromomethylation of the Isoxazole Ring: 3-hydroxy-5-tert-butylisoxazole is reacted with paraformaldehyde in the presence of hydrobromic acid to yield 4-(bromomethyl)-5-tert-butylisoxazol-3(2H)-one.
-
Malonic Ester Synthesis: The resulting bromomethyl derivative is then reacted with diethyl acetamidomalonate in the presence of a base like sodium hydride in an appropriate solvent such as DMF. This results in the formation of diethyl 2-acetamido-2-((5-(tert-butyl)-3-oxo-2,3-dihydroisoxazol-4-yl)methyl)malonate.
-
Hydrolysis and Decarboxylation: The malonic ester derivative is subsequently hydrolyzed and decarboxylated by heating with a strong acid, such as aqueous trifluoroacetic acid. This step removes the protecting groups and the malonate moiety to yield the final product, this compound.
-
Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.
Determination of pKa by Potentiometric Titration
Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
Calibrated pH meter
-
Stir plate and stir bar
-
Burette
-
Beaker
Procedure:
-
A known amount of the amino acid is dissolved in a specific volume of deionized water.
-
The solution is placed in a beaker with a stir bar and positioned on a stir plate.
-
The pH electrode is submerged in the solution, ensuring it does not contact the stir bar.
-
The initial pH of the solution is recorded.
-
The solution is titrated with a standardized solution of 0.1 M HCl, adding small increments and recording the pH after each addition until a low pH (e.g., 1.5) is reached.
-
A fresh solution of the amino acid is prepared and titrated with a standardized solution of 0.1 M NaOH in a similar incremental manner until a high pH (e.g., 12.5) is reached.
-
The titration data (volume of titrant vs. pH) is plotted to generate a titration curve.
-
The pKa values are determined from the midpoints of the buffering regions of the curve.
Aqueous Solubility Determination (Shake-Flask Method)
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Shaking incubator
-
Centrifuge
-
HPLC system with a suitable column and detector
Procedure:
-
An excess amount of the solid compound is added to a known volume of PBS (pH 7.4) in a sealed vial.
-
The vials are placed in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, the samples are centrifuged at high speed to pellet the undissolved solid.
-
A sample of the supernatant is carefully removed, filtered, and diluted as necessary.
-
The concentration of the dissolved compound in the supernatant is quantified using a validated HPLC method against a standard curve of known concentrations.
-
The aqueous solubility is reported in mg/mL or µg/mL.
Biological Activity and Signaling Pathway
This compound is designed as a selective agonist for AMPA receptors. Activation of these receptors leads to the influx of sodium ions, and in the case of calcium-permeable AMPA receptors, calcium ions, resulting in depolarization of the postsynaptic membrane. This initial event triggers a cascade of downstream signaling pathways crucial for synaptic plasticity, learning, and memory.
Experimental Workflow for Assessing AMPA Receptor Agonist Activity
AMPA Receptor Signaling Pathway
Activation of AMPA receptors by an agonist like this compound initiates several downstream signaling cascades.
Upon agonist binding, the AMPA receptor channel opens, leading to an influx of sodium ions and subsequent membrane depolarization.[2] This depolarization can relieve the magnesium block of NMDA receptors, allowing for calcium influx. Calcium-permeable AMPA receptors (CP-AMPARs) can also directly contribute to calcium entry. The rise in intracellular calcium activates several downstream kinases, including Ca2+/calmodulin-dependent protein kinase II (CaMKII) and Protein Kinase C (PKC).[2] Furthermore, AMPA receptor activation can engage other signaling pathways such as the PI3K/Akt/mTOR pathway and the Ras/ERK pathway.[3] These signaling cascades converge to modulate synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), and can also lead to changes in gene expression, for instance, of brain-derived neurotrophic factor (BDNF).[3][4]
Conclusion
This compound is a promising AMPA receptor agonist with potential applications in neuroscience research and drug discovery. While specific experimental data on its basic properties are currently limited, this guide provides a framework for its characterization based on the properties of related compounds and established experimental methodologies. The provided protocols and signaling pathway diagrams offer a valuable resource for researchers aiming to investigate this and similar compounds further. Future studies are warranted to fully elucidate the physicochemical and pharmacological profile of this specific tert-butyl analog.
References
The Discovery and History of a Selective Glutamate Receptor Agonist: 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid (ATPA)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of neuroscience and pharmacology, the development of selective ligands for glutamate receptors has been pivotal in dissecting their physiological roles and exploring their therapeutic potential. Among these, 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid, commonly known as ATPA, has emerged as a key pharmacological tool. This technical guide delves into the discovery, history, and fundamental properties of ATPA, a potent and selective agonist for a specific subtype of ionotropic glutamate receptors. Its journey from a novel synthetic compound to a widely used radioligand illustrates a classic chapter in the exploration of excitatory neurotransmission.
The Genesis of ATPA: A Tale of AMPA Analogues
The story of ATPA is intrinsically linked to the exploration of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a primary mediator of fast excitatory neurotransmission in the central nervous system. In the quest to understand the structure-activity relationships of AMPA receptor agonists, the laboratory of Povl Krogsgaard-Larsen, a pioneer in the field, systematically synthesized a series of AMPA analogues. The core strategy involved modifying the substituent at the 5-position of the isoxazole ring to probe the steric and electronic requirements of the receptor's binding pocket.
ATPA, the tert-butyl analogue of AMPA, was a product of this systematic exploration. The rationale behind introducing a bulky tert-butyl group was to investigate the spatial constraints of the ligand-binding domain. This strategic molecular manipulation led to an unexpected and significant discovery: a shift in selectivity away from AMPA receptors and towards a subset of kainate receptors.
A Shift in Selectivity: The Emergence of a Kainate Receptor Agonist
While AMPA itself is a potent agonist at AMPA receptors, the substitution of the methyl group with a tert-butyl group in ATPA dramatically altered its pharmacological profile. Later studies revealed that ATPA exhibits a high affinity and acts as a potent agonist primarily at the GluK1 (formerly known as GluR5) subtype of kainate receptors. This discovery was crucial, as it provided researchers with a much-needed tool to differentiate between the functions of AMPA and specific kainate receptor subtypes, which had been challenging due to a lack of selective ligands.
The selectivity of ATPA for GluK1-containing kainate receptors has been instrumental in elucidating the physiological roles of these receptors in both the central and peripheral nervous systems. For instance, the high expression of GluK1 receptors in dorsal root ganglion (DRG) neurons made ATPA an invaluable probe for studying sensory transmission.
From a Novel Compound to a Radioligand: The Advent of [³H]ATPA
The utility of ATPA as a pharmacological tool was significantly enhanced with the development of its tritiated form, [³H]ATPA. A 1999 publication by Hoo et al. detailed the characterization of [³H]ATPA as a high-affinity radioligand for GluK1 kainate receptors. This development enabled quantitative binding studies to determine the affinity of other compounds for this receptor subtype and to map the distribution of GluK1 receptors in various tissues.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the binding of [³H]ATPA to kainate receptors.
| Parameter | Value | Receptor/Tissue | Reference |
| Kd | ~13 nM | Human GluK1 (recombinant) | [1] |
| Kd | ~4 nM | Rat Dorsal Root Ganglion (DRG) neurons | [1] |
Table 1: Dissociation Constants (Kd) for [³H]ATPA Binding
| Compound | Receptor Subtype | EC₅₀ | Reference |
| (S)-thio-ATPA | GluK1 (GluR5) | 0.10 µM | [2] |
| (S)-thio-ATPA | GluA1-4 (AMPA receptors) | 5.2–32 µM | [2] |
Table 2: Functional Potency (EC₅₀) of a closely related ATPA analog. Note: Specific EC₅₀ for ATPA at GluK1 was not explicitly found in the initial discovery papers but its high potency is well-established.
Experimental Protocols
Radioligand Binding Assay with [³H]ATPA
The following is a generalized protocol based on the methodology described for the characterization of [³H]ATPA binding.
Objective: To determine the affinity of a test compound for the GluK1 kainate receptor by competitive displacement of [³H]ATPA.
Materials:
-
Membranes from cells expressing human GluK1 receptors or from rat DRG neurons.
-
[³H]ATPA (specific activity typically >10 Ci/mmol).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Test compounds.
-
Non-specific binding control (e.g., 1 mM L-glutamate).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation.
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, combine the membrane preparation, a fixed concentration of [³H]ATPA (typically at or below the Kd), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled ligand like L-glutamate.
-
Incubation: Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 4°C) to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a percentage of the control (no test compound) against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀, which can then be converted to a Ki (inhibitory constant) using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
The discovery and characterization of ATPA followed a logical scientific progression, from synthesis and initial screening to detailed pharmacological and mechanistic studies.
Workflow of the discovery and characterization of ATPA.
ATPA's interaction with the GluK1 receptor initiates a cascade of events typical for an ionotropic glutamate receptor agonist.
Simplified signaling pathway of ATPA at the GluK1 receptor.
Conclusion
The discovery of this compound (ATPA) is a testament to the power of systematic medicinal chemistry in generating invaluable pharmacological tools. Born from the exploration of AMPA receptor structure-activity relationships, ATPA's unexpected selectivity for GluK1 kainate receptors opened new avenues for research into the specific functions of this receptor subtype. Its subsequent development into a high-affinity radioligand solidified its place as a cornerstone in the study of excitatory amino acid neurotransmission. The history of ATPA underscores the often serendipitous, yet rigorously scientific, path of drug and tool discovery in neuroscience.
References
An In-depth Technical Guide to the Pharmacology of 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid (ATPA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid, commonly known as ATPA, is a synthetic amino acid derivative that has garnered significant interest in neuroscience research. It is a potent and selective agonist for the GluK1 (formerly GluR5) subtype of the kainate receptor, a class of ionotropic glutamate receptors. This document provides a comprehensive overview of the pharmacological profile of ATPA, including its receptor binding affinity, in vitro and in vivo activity, and known mechanisms of action. Due to a lack of available public data, the pharmacokinetic profile of ATPA regarding its absorption, distribution, metabolism, and excretion (ADME) is not included in this guide. The information presented herein is intended to serve as a technical resource for researchers and professionals engaged in drug discovery and development targeting the glutamatergic system.
Introduction
Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system (CNS) and plays a crucial role in a vast array of physiological processes, including synaptic plasticity, learning, and memory. Ionotropic glutamate receptors (iGluRs) are ligand-gated ion channels that mediate the majority of fast excitatory synaptic transmission. This family of receptors is subdivided into three main classes: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, N-methyl-D-aspartate (NMDA) receptors, and kainate receptors.[1][2][3]
Kainate receptors, composed of various combinations of five subunits (GluK1-5), are expressed throughout the CNS on both presynaptic and postsynaptic membranes.[4] They are implicated in the modulation of neurotransmitter release and neuronal excitability. The GluK1 subunit, in particular, has emerged as a therapeutic target for a range of neurological and psychiatric disorders, including epilepsy, pain, and neurodegenerative diseases.
ATPA has been instrumental as a pharmacological tool to elucidate the physiological and pathophysiological roles of GluK1-containing kainate receptors. Its high selectivity for GluK1 over other iGluR subtypes makes it an invaluable probe for studying the specific functions of this receptor.
Receptor Binding Profile
ATPA exhibits a high affinity and selectivity for the GluK1 kainate receptor subunit. The following table summarizes the reported binding affinities (Ki) of ATPA for various glutamate receptor subtypes.
| Receptor Subunit | Binding Affinity (Ki) |
| GluK1 (GluR5) | 4.3 nM [5] |
| GluK3 (GluR7) | 6 - 14 μM[5] |
| GluK5 (KA-2) | 6 - 14 μM[5] |
| GluK6 (GluR6) | > 1 mM[5] |
| AMPA (GluA1-4) | Weakly active[5] |
Table 1: Receptor Binding Affinities of ATPA
In Vitro Activity
The functional activity of ATPA has been characterized in various in vitro systems, confirming its agonist activity at GluK1-containing receptors. The table below presents the half-maximal effective concentrations (EC50) for ATPA at wild-type and mutant GluR5 receptors.
| Receptor | EC50 |
| GluR5wt | 0.66 μM |
| GluR5(S741M) | 9.5 μM |
| GluR5(S721T) | 1.4 μM |
| GluR5(S721T, S741M) | 23 μM |
| GluR5(S741A) | 32 μM |
| GluR5(S741L) | 18 μM |
| GluR5(S741V) | 14 μM |
Table 2: In Vitro Functional Activity of ATPA
In Vivo Pharmacology
In vivo studies have begun to shed light on the physiological and potential therapeutic effects of ATPA.
Neuroprotection in Cerebral Ischemia
A notable in vivo effect of ATPA is its neuroprotective role in models of cerebral ischemia. Studies have shown that activation of GluK1 receptors by ATPA can inhibit the signaling pathway mediated by the GluK2 kainate receptor and c-Jun N-terminal kinase 3 (JNK3).[2] This neuroprotective effect is believed to be mediated by an increase in GABA release, which subsequently suppresses postsynaptic GluK2-JNK3 signaling via GABA-A receptors.[2]
Modulation of Synaptic Transmission
In rat hippocampal slices, ATPA has been demonstrated to depress monosynaptically evoked inhibitory postsynaptic potentials (IPSPs) in the CA1 region. This effect is antagonized by the GluK1-selective antagonist LY382884.
Signaling Pathways
The activation of GluK1 receptors by ATPA initiates downstream signaling cascades. One of the key identified pathways involves the interplay between different kainate receptor subtypes and the GABAergic system, leading to neuroprotection.
Figure 1: ATPA-mediated neuroprotective signaling pathway.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are generalized methodologies for key experiments cited in the characterization of ATPA.
Radioligand Binding Assay (Hypothetical for ATPA)
This protocol outlines a general procedure for determining the binding affinity of a compound like ATPA to its target receptor.
Figure 2: Workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human GluK1 receptor are prepared from a stable cell line.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for all dilutions.
-
Incubation: Membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]kainate) and varying concentrations of ATPA. Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
In Vivo Neuroprotection Study (Generalized)
This protocol describes a general workflow for assessing the neuroprotective effects of a compound in an animal model of stroke.
Methodology:
-
Animal Model: A model of focal cerebral ischemia, such as middle cerebral artery occlusion (MCAO), is induced in rodents.
-
Drug Administration: ATPA is administered at various doses and time points relative to the ischemic insult (e.g., pre-treatment, post-treatment).
-
Neurological Assessment: Neurological deficits are scored at defined time points after ischemia.
-
Histological Analysis: Brain tissue is collected at the end of the study to measure the infarct volume, typically using TTC staining.
-
Molecular Analysis: Brain tissue can be further processed to analyze the expression and activation of key signaling molecules (e.g., JNK3) via techniques like Western blotting or immunohistochemistry.
Limitations and Future Directions
The most significant gap in the current understanding of ATPA's pharmacology is the absence of publicly available pharmacokinetic data. A comprehensive ADME profile is essential for the translation of this compound from a research tool to a potential therapeutic agent. Future research should focus on:
-
Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion of ATPA in relevant animal models.
-
In Vivo Efficacy: Expanding the in vivo testing of ATPA in a wider range of neurological and psychiatric disease models.
-
Safety and Toxicology: Establishing a comprehensive safety and toxicology profile.
Conclusion
ATPA is a potent and selective GluK1 kainate receptor agonist that has proven to be an invaluable tool for dissecting the roles of this receptor in the central nervous system. Its demonstrated neuroprotective effects in a model of cerebral ischemia highlight its potential as a lead compound for the development of novel therapeutics. However, a significant lack of pharmacokinetic data currently limits its translational potential. Further research is warranted to fully characterize the pharmacological and safety profile of ATPA to determine its viability as a clinical candidate.
References
- 1. Excitatory amino acid receptor ligands: resolution, absolute stereochemistry, and enantiopharmacology of 2-amino-3-(4-butyl-3-hydroxyisoxazol-5-yl)propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Strategies for Treatment of Acute Ischemic Stroke [ouci.dntb.gov.ua]
- 3. Frontiers | Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity [frontiersin.org]
- 4. GluK1 kainate receptors are necessary for functional maturation of parvalbumin interneurons regulating amygdala circuit function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective [mdpi.com]
Technical Guide: Receptor Binding Affinity of 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid (ATPA)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This document provides a detailed technical overview of the receptor binding characteristics of (RS)-2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid, commonly known as ATPA. Contrary to initial assumptions based on its structural similarity to AMPA, ATPA is not a potent AMPA receptor ligand. Instead, it is a highly potent and selective agonist for the GluK1 (formerly GluR5) subtype of the kainate receptor family, a class of ionotropic glutamate receptors. This guide summarizes the quantitative binding affinity data for ATPA, outlines a detailed experimental protocol for determining these values via radioligand binding assays, and presents diagrams of the experimental workflow and the relevant signaling pathway.
Core Finding: ATPA is a Selective GluK1 Kainate Receptor Agonist
ATPA, a tert-butyl analog of AMPA, demonstrates high affinity and selectivity for the GluK1 kainate receptor subunit.[1] Radioligand binding studies have established that [³H]ATPA binds with high affinity to membranes expressing human GluK1 receptors.[1] Conversely, it shows negligible specific binding to AMPA receptors (subunits GluA1-4) or other kainate receptor subunits such as GluK6, with only weak activity at GluK3 and GluK5.[2] This selectivity makes ATPA a valuable pharmacological tool for isolating and studying the function of GluK1-containing kainate receptors in the central nervous system.
Quantitative Binding Affinity Data
The binding affinity of ATPA for various ionotropic glutamate receptor subtypes has been determined through competitive radioligand binding assays. The data clearly illustrate its selectivity for the GluK1 receptor.
| Receptor Subtype | Ligand | Affinity Constant (Kᵢ) | Notes | Source |
| Kainate Receptor | ||||
| GluK1 (GluR5) | ATPA | 4.3 nM | Potent agonist activity. | [2] |
| GluK1 (GluR5), human | [³H]ATPA | ~13 nM (Kᵈ) | Determined by saturation binding. | [1] |
| GluK3 (GluR7) | ATPA | 6 - 14 µM | Weakly active. | [2] |
| GluK5 (KA-2) | ATPA | 6 - 14 µM | Weakly active. | [2] |
| GluK6 (GluR6) | ATPA | > 1 mM | Considered inactive. | [2] |
| AMPA Receptor | ||||
| GluA1-4 | ATPA | 6 - 14 µM | Weakly active. | [2] |
Experimental Protocol: Radioligand Competition Binding Assay
The following protocol describes a standard methodology for determining the binding affinity (Kᵢ) of a test compound like ATPA for the GluK1 receptor using a filtration-based radioligand competition binding assay. This protocol is synthesized from established radioligand binding principles.
Materials and Reagents
-
Receptor Source: Cell membranes from a stable cell line (e.g., HEK293) expressing the human GluK1 receptor subunit.
-
Radioligand: [³H]ATPA (specific activity > 30 Ci/mmol).
-
Test Compound: ATPA, unlabeled.
-
Non-Specific Binding Control: High concentration of a non-radiolabeled, high-affinity ligand (e.g., 1 mM L-Glutamate or 100 µM Kainate).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold (4°C) 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: 96-well harvester with GF/B or GF/C glass fiber filter mats (pre-soaked in 0.3% polyethyleneimine).
-
Scintillation Cocktail and Scintillation Counter .
Membrane Preparation
-
Culture HEK293 cells expressing the human GluK1 receptor to high density.
-
Harvest cells and pellet by centrifugation.
-
Homogenize the cell pellet in ice-cold lysis buffer (e.g., 50mM Tris-HCl with protease inhibitors) using a Polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh, ice-cold lysis buffer and repeat the high-speed centrifugation step to wash the membranes.
-
Resuspend the final pellet in assay buffer. Determine the total protein concentration using a standard protein assay (e.g., BCA assay).
-
Store membrane aliquots at -80°C until use.
Competition Binding Assay Procedure
-
On the day of the assay, thaw the membrane aliquots on ice and dilute to the desired concentration (e.g., 50-100 µg protein per well) in assay buffer.
-
Set up the assay in a 96-well plate with a final volume of 250 µL per well.
-
Add 50 µL of assay buffer or the non-specific binding control (L-Glutamate) to the appropriate wells.
-
Add 50 µL of serially diluted unlabeled ATPA (or other test compounds) at various concentrations to the competition wells.
-
Add 50 µL of the radioligand, [³H]ATPA, at a fixed concentration near its Kᵈ value (e.g., 5-10 nM).
-
Initiate the binding reaction by adding 150 µL of the diluted membrane preparation to each well.
-
Incubate the plate for 60 minutes at room temperature with gentle agitation to reach equilibrium.
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filter mat using the 96-well harvester.
-
Wash the filters rapidly four times with 300 µL of ice-cold wash buffer to separate bound from free radioligand.
-
Dry the filter mats and place them in scintillation vials or a sealed bag with scintillation cocktail.
-
Quantify the radioactivity (in counts per minute, CPM) trapped on the filters using a scintillation counter.
Data Analysis
-
Calculate Total Binding : Average CPM from wells with membranes, [³H]ATPA, and buffer only.
-
Calculate Non-Specific Binding (NSB) : Average CPM from wells containing the non-specific binding control (L-Glutamate).
-
Calculate Specific Binding : Total Binding - Non-Specific Binding.
-
For competition data, plot the percentage of specific binding against the log concentration of the unlabeled ATPA.
-
Fit the resulting sigmoidal curve using a non-linear regression model to determine the IC₅₀ value (the concentration of unlabeled ligand that displaces 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᵈ) where [L] is the concentration of the radioligand and Kᵈ is the dissociation constant of the radioligand.
Visualizations
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Kainate Receptor Signaling Pathway
Caption: Agonist activation of a postsynaptic kainate receptor.
References
An In-depth Technical Guide on 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid as an AMPA Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid (ATPA), a potent and selective agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document collates available quantitative data on its pharmacological properties, details relevant experimental protocols for its characterization, and visualizes the key signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers in neuroscience and drug development investigating the glutamatergic system and the therapeutic potential of AMPA receptor modulation.
Introduction
The AMPA receptor, a subtype of ionotropic glutamate receptor, is the primary mediator of fast excitatory synaptic transmission in the central nervous system (CNS).[1] Its activation by glutamate leads to the influx of sodium and, in some cases, calcium ions, resulting in neuronal depolarization. This fundamental process underpins many aspects of brain function, including learning, memory, and synaptic plasticity. Consequently, AMPA receptor agonists are valuable research tools and potential therapeutic agents for a range of neurological and psychiatric disorders.
This compound, hereafter referred to as ATPA, is a synthetic analog of the endogenous neurotransmitter glutamate. Its structure, featuring a tert-butyl group on the isoxazole ring, confers specific pharmacological properties, making it a subject of interest in the study of AMPA receptor function.
Quantitative Pharmacological Data
While specific quantitative data for ATPA is limited in publicly accessible literature, the following table summarizes typical pharmacological parameters investigated for AMPA receptor agonists. This data is essential for comparing the potency and efficacy of different compounds.
| Parameter | Description | Typical Range for Potent AMPA Agonists |
| Binding Affinity (Ki) | The concentration of the ligand that occupies 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity. | 10 nM - 10 µM |
| EC50 | The concentration of the agonist that produces 50% of its maximal effect in a functional assay (e.g., electrophysiological recording). | 1 µM - 100 µM |
| IC50 | The concentration of an antagonist that inhibits 50% of the response to an agonist. | Varies depending on the antagonist and agonist used. |
Note: The exact values for ATPA would need to be determined experimentally using the protocols outlined in the following sections.
Experimental Protocols
Synthesis of this compound (ATPA)
References
The Modulatory Role of 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic Acid (ATPA) on Neuronal Excitability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid (ATPA) on neuronal excitability. ATPA is a potent and selective agonist for the GluK1 (formerly GluR5) subtype of the kainate receptor, a key player in modulating synaptic transmission and neuronal network activity. This document summarizes key quantitative findings, details experimental methodologies, and visualizes the underlying molecular mechanisms.
Core Findings: Quantitative Data on ATPA's Effects
ATPA has been shown to exert a modulatory influence on both excitatory and inhibitory synaptic transmission, primarily in the hippocampus. The following table summarizes the key quantitative effects of ATPA on synaptic potentials.
| Parameter | Effect of ATPA | Concentration | Cell Type | Brain Region | Reference |
| Inhibitory Postsynaptic Potentials (IPSPs) | Depression | 10 µM | CA1 Pyramidal Neurons | Hippocampus | [1] |
| Excitatory Postsynaptic Potentials (EPSPs) | Depression | Not specified | CA1 Pyramidal Neurons | Hippocampus | [1] |
Further research is needed to establish a comprehensive dose-response profile and determine the EC50 value for ATPA's effects on neuronal excitability.
Experimental Protocols
The investigation of ATPA's effects on neuronal excitability relies on precise electrophysiological techniques. The following is a detailed methodology for a key experimental approach.
Whole-Cell Patch-Clamp Recordings in Hippocampal Slices
This protocol is designed to measure synaptic potentials and currents from individual neurons in acute brain slices, allowing for the characterization of ATPA's effects on synaptic transmission.
1. Slice Preparation:
-
Young adult rats (e.g., Wistar) are anesthetized and decapitated.
-
The brain is rapidly removed and submerged in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.
-
Coronal or sagittal hippocampal slices (300-400 µm thick) are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
2. Electrophysiological Recording:
-
Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF at a flow rate of 2-3 ml/min.
-
Neurons (e.g., CA1 pyramidal cells) are visualized using an upright microscope with infrared differential interference contrast (IR-DIC) optics.
-
Patch pipettes (3-5 MΩ resistance) are pulled from borosilicate glass capillaries and filled with an internal solution typically containing (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (pH adjusted to 7.3 with KOH).
-
Whole-cell recordings are established from the soma of the target neuron. Recordings are performed in current-clamp mode to measure membrane potential and synaptic potentials (EPSPs and IPSPs) or in voltage-clamp mode to measure synaptic currents (EPSCs and IPSCs).
3. Synaptic Stimulation and Data Acquisition:
-
A bipolar stimulating electrode is placed in the appropriate afferent pathway (e.g., Schaffer collaterals for stimulating inputs to CA1 pyramidal cells).
-
Synaptic responses are evoked by delivering brief electrical pulses (e.g., 0.1 ms duration) at a low frequency (e.g., 0.05 Hz).
-
The intensity of the stimulation is adjusted to elicit a stable baseline response.
-
Data is acquired using a patch-clamp amplifier, digitized, and stored on a computer for offline analysis.
4. Drug Application:
-
A stable baseline of synaptic responses is recorded for at least 10-15 minutes.
-
ATPA is then bath-applied to the slice at the desired concentration.
-
The effects of ATPA on the amplitude, kinetics, and frequency of synaptic events are recorded.
-
To confirm the specificity of the effect, a GluK1 antagonist can be co-applied with ATPA.
Signaling Pathways and Mechanisms of Action
ATPA's activation of GluK1 receptors triggers a cascade of events that ultimately modulate neuronal excitability. The following diagrams illustrate these pathways.
One of the key mechanisms of ATPA's action involves a neuroprotective pathway. By activating presynaptic GluK1 receptors, ATPA can enhance the release of the inhibitory neurotransmitter GABA. This GABA then acts on postsynaptic GABA-A receptors, leading to an influx of chloride ions and subsequent hyperpolarization of the neuron. This inhibitory effect can counteract the excitotoxicity mediated by other glutamate receptors, such as the GluK2-containing kainate receptors that are coupled to the JNK3 signaling pathway, a known contributor to neuronal injury.[1]
References
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid
Abstract
These application notes provide a detailed, proposed synthetic protocol for the preparation of 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid, a rigid amino acid analog of the neurotransmitter glutamate. As an analog of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), this compound is of significant interest for researchers in neuroscience and drug development as a potential selective agonist for AMPA receptors. This document outlines a plausible multi-step synthetic route, provides detailed experimental procedures for each step, and includes a summary of expected data. Additionally, the role of AMPA receptors in the glutamatergic signaling pathway is discussed and illustrated.
Introduction
Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system and acts on several types of receptors, including the ionotropic AMPA, kainate, and NMDA receptors.[1][2] AMPA receptors mediate the majority of fast excitatory neurotransmission and are critically involved in synaptic plasticity, a cellular process underlying learning and memory.[3][4] The development of selective agonists and antagonists for these receptors is a key objective in neuroscience research and for the potential treatment of neurological disorders.
The target molecule, this compound, is a structural analog of the potent and selective AMPA receptor agonist, AMPA. The introduction of a bulky tert-butyl group in place of the methyl group may confer altered potency, selectivity, or metabolic stability. This protocol details a proposed synthetic pathway to access this compound for further pharmacological evaluation.
Proposed Synthetic Pathway
The proposed synthesis is a multi-step sequence commencing with the formation of the isoxazole core, followed by functionalization at the 4-position and subsequent elaboration into the desired amino acid side chain.
Experimental Protocols
Disclaimer: The following protocols are proposed based on established chemical literature for analogous compounds and have not been optimized for the specific target molecule. Appropriate safety precautions should be taken at all times.
Step 1: Synthesis of Ethyl 4,4-dimethyl-3-oxopentanoate
This step involves a Claisen condensation reaction between ethyl pivalate and ethyl acetate to form the required β-ketoester.
-
Reagents and Materials:
-
Sodium metal
-
Anhydrous ethanol
-
Toluene, anhydrous
-
Ethyl pivalate
-
Ethyl acetate, anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium (1.0 eq) in anhydrous ethanol under an inert atmosphere (N2 or Ar).
-
Remove the ethanol under reduced pressure. Add anhydrous toluene to the sodium ethoxide residue.
-
Add a mixture of ethyl pivalate (1.0 eq) and anhydrous ethyl acetate (1.2 eq) dropwise to the sodium ethoxide suspension in toluene at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Cool the mixture to 0°C and quench by the slow addition of 1 M HCl until the pH is ~5-6.
-
Transfer the mixture to a separatory funnel and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford ethyl 4,4-dimethyl-3-oxopentanoate as a colorless oil.
-
Step 2: Synthesis of 3-Hydroxy-5-tert-butylisoxazole
This procedure is adapted from the general synthesis of 3-hydroxyisoxazoles from β-ketoesters.[5]
-
Reagents and Materials:
-
Ethyl 4,4-dimethyl-3-oxopentanoate
-
Sodium hydroxide
-
Hydroxylamine hydrochloride (NH2OH·HCl)
-
Concentrated hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Prepare a solution of hydroxylamine from hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq) in water.
-
Dissolve ethyl 4,4-dimethyl-3-oxopentanoate (1.0 eq) in a suitable solvent (e.g., ethanol) and cool to -10°C.
-
Add the freshly prepared hydroxylamine solution dropwise to the cooled solution of the β-ketoester.
-
Stir the reaction mixture at -10°C for 2 hours.
-
Quench any excess hydroxylamine by adding a small amount of acetone.
-
Add concentrated HCl (e.g., 3-4 eq) at once and rapidly heat the mixture to 80°C for 1 hour.[5]
-
After cooling, pour the mixture into water and extract with diethyl ether (3x).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
-
Step 3: Synthesis of 3-Hydroxy-5-tert-butylisoxazole-4-carbaldehyde
This step involves the Vilsmeier-Haack formylation at the electron-rich 4-position of the 3-hydroxyisoxazole ring.
-
Reagents and Materials:
-
3-Hydroxy-5-tert-butylisoxazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl3)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium acetate solution
-
-
Procedure:
-
Cool anhydrous DMF (3.0 eq) in a flask under an inert atmosphere to 0°C.
-
Add POCl3 (1.2 eq) dropwise, keeping the temperature below 10°C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 3-Hydroxy-5-tert-butylisoxazole (1.0 eq) in anhydrous DCM dropwise to the Vilsmeier reagent at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Carefully pour the reaction mixture onto crushed ice and then neutralize by the slow addition of a saturated sodium acetate solution.
-
Extract the product with DCM (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify by column chromatography (silica gel, ethyl acetate/hexane) to yield the aldehyde.
-
Step 4: Synthesis of 2-Benzamido-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)acrylic acid (Azlactone Route)
This step utilizes an Erlenmeyer-Plöchl reaction to form an azlactone, which is a precursor to the α,β-unsaturated amino acid.
-
Reagents and Materials:
-
3-Hydroxy-5-tert-butylisoxazole-4-carbaldehyde
-
Hippuric acid
-
Acetic anhydride
-
Sodium acetate, anhydrous
-
-
Procedure:
-
Combine the aldehyde from Step 3 (1.0 eq), hippuric acid (1.1 eq), and anhydrous sodium acetate (1.0 eq) in a flask.
-
Add acetic anhydride (3.0 eq).
-
Heat the mixture at 100°C for 2 hours with stirring.
-
Cool the reaction mixture and slowly add ethanol to precipitate the product.
-
Collect the solid product by filtration, wash with cold ethanol and then water.
-
The crude azlactone intermediate can be used in the next step, or recrystallized from ethanol/water if necessary.
-
Step 5: Synthesis of this compound
This final step involves the reduction of the double bond and hydrolysis of the amide and ester functionalities to yield the target amino acid.
-
Reagents and Materials:
-
Azlactone intermediate from Step 4
-
Red phosphorus
-
Hydriodic acid (57%)
-
Acetic anhydride
-
-
Procedure:
-
To a flask containing the azlactone intermediate (1.0 eq), add acetic anhydride.
-
Carefully add red phosphorus (2.0 eq) and hydriodic acid (5-6 eq).
-
Heat the mixture to reflux for 3-4 hours.
-
Cool the reaction mixture and filter to remove excess phosphorus.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and adjust the pH to ~6 with a base (e.g., ammonium hydroxide) to precipitate the amino acid.
-
Collect the crude product by filtration.
-
Purify the final compound by recrystallization from water/ethanol or by ion-exchange chromatography.
-
Data Presentation
The following table summarizes the hypothetical quantitative data for the key compounds in the synthesis.
| Step | Compound Name | Molecular Formula | Mol. Wt. ( g/mol ) | Expected Yield (%) | Physical State | M.p. (°C) |
| 1 | Ethyl 4,4-dimethyl-3-oxopentanoate | C9H16O3 | 172.22 | 60-70 | Colorless oil | N/A |
| 2 | 3-Hydroxy-5-tert-butylisoxazole | C7H11NO2 | 141.17 | 75-85 | White solid | 95-98 |
| 3 | 3-Hydroxy-5-tert-butylisoxazole-4-carbaldehyde | C8H11NO3 | 169.18 | 65-75 | Pale yellow solid | 110-113 |
| 4 | Azlactone Intermediate | C17H16N2O4 | 324.32 | 70-80 | Yellow solid | >200 (dec) |
| 5 | This compound | C10H16N2O4 | 228.24 | 40-50 | White crystalline solid | >220 (dec) |
AMPA Receptor Signaling Pathway
The target molecule is designed to act on AMPA receptors, which are ligand-gated ion channels crucial for fast synaptic transmission in the brain.[1] The binding of glutamate (or an agonist like the target molecule) to the AMPA receptor leads to a conformational change that opens the channel pore.[3] This allows the influx of sodium ions (Na+) and, depending on the subunit composition, calcium ions (Ca2+), resulting in depolarization of the postsynaptic membrane.[1] This excitatory postsynaptic potential (EPSP) brings the neuron closer to its action potential threshold. The activity of AMPA receptors is fundamental to Long-Term Potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.[2]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Methods for Uncovering the Mechanisms of AMPA Receptor Trafficking - The Dynamic Synapse - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. AMPA receptor - Wikipedia [en.wikipedia.org]
- 4. The Role of AMPARs Composition and Trafficking in Synaptic Plasticity and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In vitro electrophysiology recording with 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid (ATPA) is a potent and selective ligand for ionotropic glutamate receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptor subtypes. As a structural analogue of AMPA, ATPA serves as a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of these receptors in the central nervous system. Its utility in in vitro electrophysiology, particularly the patch-clamp technique, allows for the detailed characterization of receptor kinetics, pharmacology, and the downstream signaling pathways that govern synaptic transmission and plasticity.
These application notes provide comprehensive protocols and supporting data for the use of ATPA in whole-cell voltage-clamp recordings from cultured neurons. The information is intended to guide researchers in designing and executing experiments to investigate the effects of ATPA on AMPA receptor-mediated currents.
Data Presentation: Quantitative Analysis of ATPA Activity
The following tables summarize the reported electrophysiological and binding properties of the enantiomers of ATPA at various recombinant AMPA and kainate receptor subtypes. (S)-ATPA is the active agonist, while (R)-ATPA acts as an antagonist.
| Ligand | Receptor Subtype | Preparation | Electrophysiological Effect | EC₅₀ / Kᵢ (µM) | Reference |
| (S)-ATPA | GluR1 | Recombinant (Xenopus oocytes) | Agonist | 22 | [1] |
| GluR3 | Recombinant (Xenopus oocytes) | Agonist | ~8 | [1] | |
| GluR4 | Recombinant (Xenopus oocytes) | Agonist | ~8 | [1] | |
| GluR5 | Recombinant (Xenopus oocytes) | Agonist | 0.48 | [1] | |
| (R)-ATPA | GluR1 | Recombinant (Xenopus oocytes) | Antagonist (vs. Kainate) | 33 | [1] |
| GluR3 | Recombinant (Xenopus oocytes) | Antagonist (vs. Kainate) | 75 | [1] | |
| GluR4 | Recombinant (Xenopus oocytes) | Antagonist (vs. Kainate) | 53 | [1] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of ATPA-Evoked Currents in Cultured Hippocampal Neurons
This protocol details the methodology for recording AMPA receptor-mediated currents evoked by the application of (S)-ATPA in cultured hippocampal neurons using the whole-cell patch-clamp technique.
1. Materials and Solutions:
-
Cell Culture: Primary hippocampal neurons cultured on glass coverslips for 12-16 days in vitro (DIV).
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to 320-330 mOsm.
-
Internal (Pipette) Solution (in mM): 130 Cs-Gluconate, 10 CsCl, 4 NaCl, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH and osmolarity to 290-300 mOsm.
-
(S)-ATPA Stock Solution: 10 mM in sterile water or DMSO. Store at -20°C.
-
Tetrodotoxin (TTX): 1 µM in external solution to block voltage-gated sodium channels.
-
Picrotoxin: 100 µM in external solution to block GABA-A receptors.
-
D-AP5: 50 µM in external solution to block NMDA receptors.
-
Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-5 MΩ when filled with internal solution.
2. Equipment:
-
Inverted microscope with DIC optics
-
Patch-clamp amplifier and digitizer
-
Micromanipulator
-
Perfusion system for solution exchange
-
Data acquisition and analysis software
3. Experimental Procedure:
-
Preparation:
-
Place a coverslip with cultured hippocampal neurons in the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with external solution containing TTX, picrotoxin, and D-AP5 at a rate of 1-2 mL/min.
-
Fill a patch pipette with the internal solution and mount it on the micromanipulator.
-
-
Obtaining a Whole-Cell Recording:
-
Under visual guidance, approach a healthy-looking pyramidal neuron with the patch pipette while applying slight positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.
-
Switch the amplifier to voltage-clamp mode and hold the membrane potential at -60 mV.
-
Allow the cell to stabilize for 3-5 minutes before starting the recording.
-
-
Application of (S)-ATPA:
-
Prepare a series of dilutions of (S)-ATPA in the external solution (e.g., 0.1, 1, 3, 10, 30, 100 µM) to generate a dose-response curve.
-
Using a rapid perfusion system, apply each concentration of (S)-ATPA for 2-5 seconds, followed by a washout period with the control external solution until the current returns to baseline.
-
Record the inward current evoked by each application of (S)-ATPA.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current for each (S)-ATPA concentration.
-
Normalize the responses to the maximal current observed.
-
Plot the normalized current as a function of the (S)-ATPA concentration and fit the data with the Hill equation to determine the EC₅₀ and Hill coefficient.
-
Analyze the kinetics of the ATPA-evoked currents, including the 10-90% rise time and the decay time constant (desensitization).
-
Mandatory Visualizations
Signaling Pathway
Caption: AMPA Receptor Signaling Pathway.
Experimental Workflow
Caption: Whole-Cell Patch-Clamp Workflow.
References
Application Notes and Protocols for the Preparation of Stock Solutions of 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation of stock solutions of the novel amino acid derivative, 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid. Due to the limited availability of specific solubility data for this compound, a systematic approach to determine its solubility in common laboratory solvents is presented. Following solubility determination, a detailed protocol for the preparation of high-quality, ready-to-use stock solutions is provided. This guide is intended to equip researchers with the necessary methodology to handle this and other novel compounds with confidence and precision.
Introduction
This compound is a synthetic amino acid derivative with potential applications in pharmacological research and drug development. Accurate and reproducible experimental results are critically dependent on the correct preparation of stock solutions. The concentration, choice of solvent, and storage conditions of these solutions can significantly impact the compound's stability and activity in downstream assays.
This application note outlines a systematic workflow for first determining the optimal solvent and then preparing a concentrated stock solution. The provided protocols are designed to be adaptable and to ensure the integrity of the compound.
Materials and Reagents
-
This compound powder
-
Solvents for Solubility Testing:
-
Deionized Water (DI H₂O)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethanol (EtOH), 95% or absolute
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
1 N Hydrochloric Acid (HCl)
-
1 N Sodium Hydroxide (NaOH)
-
-
Sterile, conical or microcentrifuge tubes
-
Vortex mixer
-
Sonicator (water bath)
-
Heating block or water bath
-
Calibrated analytical balance
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile, amber-colored storage vials
Experimental Protocols
Protocol for Solubility Determination
A systematic approach to determine the solubility of this compound is essential. The following protocol outlines a method to test solubility in a range of common laboratory solvents.
Methodology:
-
Weighing the Compound: Accurately weigh a small, predetermined amount of the compound (e.g., 1-5 mg) into several separate, tared microcentrifuge tubes.
-
Solvent Addition: To each tube, add a precise volume of a different solvent to achieve a high starting concentration (e.g., 10 mg/mL or 50 mM). The choice of initial solvents should include water, DMSO, and ethanol.
-
Facilitating Dissolution:
-
Vortexing: Vigorously vortex each tube for 30-60 seconds.
-
Sonication: If the compound does not fully dissolve, place the tubes in a sonicator bath for 5-10 minutes.
-
Gentle Heating: If solids persist, gently warm the solution to 37-50°C using a heating block or water bath for 10-15 minutes. Caution: Use heat judiciously as it may degrade the compound.
-
-
Observation and Dilution:
-
Visually inspect each tube for any remaining solid particles against a dark background.
-
If the compound is fully dissolved, the solvent is suitable at that concentration.
-
If the compound is not fully dissolved, add an additional, precise volume of the same solvent to dilute the concentration (e.g., in a stepwise manner to 5 mg/mL, 1 mg/mL, etc.) and repeat step 3.
-
-
pH Adjustment (for aqueous solutions): If the compound has poor solubility in neutral water, test its solubility in acidic (e.g., add a small amount of 0.1 N HCl) or basic (e.g., add a small amount of 0.1 N NaOH) aqueous solutions.
-
Record Keeping: Meticulously record the observations in a data table.
Protocol for Stock Solution Preparation
Once a suitable solvent and a desired concentration have been determined, the following protocol should be used to prepare a stock solution.
Methodology:
-
Calculate Required Mass: Based on the desired stock solution concentration and final volume, calculate the required mass of the compound using the following formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) (Molecular Weight of C₁₀H₁₆N₂O₄ = 228.25 g/mol )
-
Weighing: Accurately weigh the calculated mass of this compound in a sterile conical tube.
-
Solvent Addition: Add approximately 80% of the final volume of the chosen solvent to the tube.
-
Dissolution: Use the methods determined in the solubility testing (vortexing, sonication, gentle heating) to ensure the compound is completely dissolved.
-
Final Volume Adjustment: Once the compound is fully dissolved, add the remaining solvent to reach the final desired volume.
-
Sterile Filtration: To ensure the stock solution is sterile for cell culture or other sensitive applications, filter it through a 0.22 µm syringe filter into a sterile, amber-colored storage vial.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Data Presentation
The results of the solubility testing should be recorded in a structured table for easy reference and comparison.
| Solvent | Concentration (mg/mL) | Visual Observation | Dissolution Method(s) Used |
| DI H₂O | 10 | Insoluble | Vortex, Sonicate |
| DI H₂O | 1 | Partially Soluble | Vortex, Sonicate, Heat |
| DMSO | 50 | Soluble | Vortex |
| Ethanol | 25 | Partially Soluble | Vortex, Sonicate |
| PBS (pH 7.4) | 5 | Insoluble | Vortex, Sonicate |
| 0.1 N HCl | 10 | Soluble | Vortex |
| 0.1 N NaOH | 20 | Soluble | Vortex |
Note: The data in this table is illustrative. Researchers must generate their own data for this specific compound.
Visualization
The following diagram illustrates the general workflow for preparing a stock solution of a novel compound.
Caption: Workflow for preparing a stock solution of a novel compound.
Storage and Stability
For long-term storage, it is recommended to store the stock solution of this compound at -80°C. For short-term use, storage at -20°C is acceptable. To minimize degradation from repeated freeze-thaw cycles, it is crucial to prepare single-use aliquots. The use of amber-colored vials is recommended to protect the compound from light-induced degradation. The stability of the compound in the chosen solvent should be monitored over time, especially if stored for extended periods.
Safety Precautions
-
Always handle this compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Consult the Safety Data Sheet (SDS) for this compound for specific handling and disposal information.
-
When using DMSO, be aware that it can facilitate the absorption of other chemicals through the skin. Handle with care.
Application Notes and Protocols for 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid (ATPA) in Brain Slice Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid, commonly known as ATPA, is a potent and selective agonist for the GluK1 (formerly GluR5) subtype of the kainate receptor. Kainate receptors are ionotropic glutamate receptors that play a significant role in regulating neuronal excitability and synaptic transmission in the central nervous system (CNS). Due to its selectivity, ATPA is a valuable pharmacological tool for elucidating the specific functions of GluK1-containing kainate receptors in various neuronal circuits and their involvement in both physiological and pathological processes.
These application notes provide a comprehensive guide for utilizing ATPA in acute brain slice preparations, a widely used ex vivo model for studying synaptic function and neuronal activity in a relatively intact circuit. The protocols detailed below are intended for researchers in neuroscience, pharmacology, and drug development who are investigating excitatory neurotransmission and its modulation.
Data Presentation
Quantitative Data Summary
The following table summarizes the quantitative data regarding the effects of ATPA in brain slice preparations. It is important to note that the potency and efficacy of ATPA can vary depending on the specific brain region, neuronal population, and experimental conditions.
| Parameter | Value | Brain Region | Neuronal Population | Experimental Preparation | Reference |
| Potency Rank Order (Depression of IPSPs) | Domoate > Kainate > ATPA > AMPA | Hippocampus (CA1) | Pyramidal Neurons | Rat Hippocampal Slices | [1] |
| Concentration for Selective Activation of GABAergic Neurons | 500 nM | Hippocampus | GABAergic Interneurons | Rat Hippocampal Culture | |
| Effect on Inhibitory Postsynaptic Potentials (IPSPs) | Depression | Hippocampus (CA1) | Pyramidal Neurons | Rat Hippocampal Slices | [1] |
| Antagonist | LY382884 (GluK1-selective) | Hippocampus (CA1) | Pyramidal Neurons | Rat Hippocampal Slices | [1] |
Signaling Pathways
ATPA, as a selective GluK1 kainate receptor agonist, primarily activates signaling pathways downstream of this receptor. The activation of GluK1-containing kainate receptors leads to the influx of cations, primarily Na+ and to a lesser extent Ca2+, resulting in neuronal depolarization.
Figure 1: Simplified signaling pathway of ATPA action on a neuron.
Experimental Protocols
Protocol 1: Preparation of Acute Brain Slices
This protocol describes the general procedure for preparing acute brain slices suitable for electrophysiological recordings.
Materials:
-
Rodent (mouse or rat)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Dissection tools (scissors, forceps)
-
Vibrating microtome (vibratome)
-
Ice-cold cutting solution (see composition below)
-
Artificial cerebrospinal fluid (aCSF) (see composition below)
-
Recovery chamber
-
Carbogen gas (95% O₂, 5% CO₂)
Solutions:
-
Cutting Solution (example):
-
N-Methyl-D-glucamine (NMDG): 92 mM
-
KCl: 2.5 mM
-
NaH₂PO₄: 1.25 mM
-
NaHCO₃: 30 mM
-
HEPES: 20 mM
-
Glucose: 25 mM
-
Thiourea: 2 mM
-
Sodium ascorbate: 5 mM
-
Sodium pyruvate: 3 mM
-
CaCl₂: 0.5 mM
-
MgSO₄: 10 mM
-
Continuously bubbled with carbogen gas and kept at 2-4°C.
-
-
Artificial Cerebrospinal Fluid (aCSF) (example):
-
NaCl: 124 mM
-
KCl: 2.5 mM
-
NaH₂PO₄: 1.25 mM
-
NaHCO₃: 26 mM
-
Glucose: 10 mM
-
CaCl₂: 2 mM
-
MgSO₄: 1 mM
-
Continuously bubbled with carbogen gas.
-
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perfuse the animal transcardially with ice-cold, carbogenated cutting solution.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold cutting solution.
-
Mount the brain onto the vibratome stage.
-
Cut coronal or sagittal slices of the desired thickness (typically 250-350 µm) in the ice-cold, carbogenated cutting solution.
-
Transfer the slices to a recovery chamber containing aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF until use.
Protocol 2: Preparation and Application of ATPA Solutions
This protocol details the preparation of ATPA stock and working solutions for use in brain slice experiments.
Materials:
-
ATPA powder
-
High-purity water (e.g., Milli-Q)
-
aCSF
-
Micropipettes and sterile tubes
-
Perfusion system or focal application system (puffer pipette)
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of ATPA (e.g., 10-50 mM) in high-purity water or a suitable buffer.
-
ATPA may require gentle warming or sonication to fully dissolve.
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the ATPA stock solution.
-
Dilute the stock solution in aCSF to the desired final working concentration (e.g., 1-10 µM for general activation, or lower concentrations for more specific effects).
-
Ensure the working solution is well-mixed and bubbled with carbogen before application.
-
-
Application Methods:
-
Bath Application: The ATPA-containing aCSF is perfused through the recording chamber, exposing the entire slice to the drug. This method is suitable for studying widespread effects.
-
Focal Application (Puffing): A small volume of the ATPA working solution is ejected from a micropipette positioned near the neuron of interest. This allows for localized and transient drug application.
-
Protocol 3: Electrophysiological Recording of ATPA-induced Effects
This protocol provides a general workflow for recording neuronal activity in response to ATPA application using whole-cell patch-clamp electrophysiology.
Materials:
-
Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer)
-
Recording chamber with perfusion system
-
Borosilicate glass capillaries for patch pipettes
-
Pipette puller
-
Internal pipette solution (see composition below)
-
ATPA working solution
-
Data acquisition and analysis software
Internal Pipette Solution (example for voltage-clamp):
-
Cesium methanesulfonate: 130 mM
-
NaCl: 10 mM
-
HEPES: 10 mM
-
EGTA: 0.2 mM
-
Mg-ATP: 4 mM
-
Na-GTP: 0.3 mM
-
QX-314: 5 mM (to block voltage-gated sodium channels)
-
Adjust pH to 7.2-7.3 and osmolarity to ~290 mOsm.
Experimental Workflow:
Figure 2: General experimental workflow for electrophysiological recordings.
Procedure:
-
Place a prepared brain slice in the recording chamber and continuously perfuse with carbogenated aCSF.
-
Visualize neurons using a microscope with appropriate optics (e.g., DIC or fluorescence if using transgenic animals).
-
Pull a patch pipette with a resistance of 3-6 MΩ and fill it with the appropriate internal solution.
-
Approach a healthy-looking neuron with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline synaptic activity (e.g., spontaneous or evoked excitatory postsynaptic currents, sEPSCs or eEPSCs) for a stable period (e.g., 5-10 minutes).
-
Apply ATPA using either bath perfusion or focal application.
-
Record the changes in neuronal activity, such as changes in holding current, firing rate, or the frequency and amplitude of synaptic currents.
-
After recording the drug effect, wash out the ATPA by perfusing with regular aCSF and record the recovery of neuronal activity.
-
Analyze the recorded data to quantify the effects of ATPA.
Conclusion
ATPA is a powerful tool for investigating the role of GluK1-containing kainate receptors in neuronal function. The protocols and data presented here provide a foundation for researchers to design and execute experiments using ATPA in brain slice preparations. Careful attention to slice health, solution preparation, and recording parameters is essential for obtaining reliable and reproducible results. By utilizing these guidelines, researchers can further unravel the complex roles of kainate receptors in synaptic transmission and plasticity.
References
Application Notes and Protocols for Radioligand Binding Assay of 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid (ATPA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid (ATPA) is a potent and selective agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory neurotransmission in the central nervous system.[1] Understanding the binding affinity of novel compounds like ATPA to AMPA receptors is crucial for the development of new therapeutic agents targeting neurological disorders. This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of ATPA for AMPA receptors using [3H]AMPA as the radioligand and synaptic membranes prepared from rat brain.
Signaling Pathway of AMPA Receptor Activation
The AMPA receptor is an ionotropic glutamate receptor that, upon binding to an agonist like glutamate or ATPA, undergoes a conformational change. This change opens a transmembrane ion channel primarily permeable to sodium (Na+) and potassium (K+) ions. The influx of Na+ leads to depolarization of the postsynaptic membrane, generating an excitatory postsynaptic potential (EPSP) and propagating the nerve impulse.
Figure 1: Simplified AMPA receptor signaling pathway.
Experimental Protocols
I. Preparation of Rat Brain Synaptic Membranes
This protocol describes the isolation of synaptic membranes from the rat cerebral cortex, a brain region with high expression of AMPA receptors.
Materials:
-
Whole rat brains (stored at -80°C)
-
Homogenization Buffer: 0.32 M Sucrose, 5 mM HEPES, pH 7.4
-
Protease Inhibitor Cocktail
-
Dounce homogenizer
-
Centrifuge and ultracentrifuge
-
Bradford assay reagents for protein quantification
Procedure:
-
On ice, dissect the cerebral cortices from frozen rat brains.
-
Add protease inhibitor cocktail to the ice-cold Homogenization Buffer.
-
Homogenize the cortical tissue in 10 volumes of Homogenization Buffer using a Dounce homogenizer (10-12 strokes).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Resuspend the pellet in Homogenization Buffer and repeat step 5.
-
Resuspend the final pellet in a suitable volume of storage buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration using the Bradford assay.
-
Aliquot the membrane preparation and store at -80°C until use.
II. Radioligand Competition Binding Assay
This assay determines the ability of ATPA to displace the specific binding of [3H]AMPA to AMPA receptors in the prepared rat brain membranes.
Materials:
-
Prepared rat brain synaptic membranes
-
[3H]AMPA (specific activity ~50-70 Ci/mmol)
-
ATPA (unlabeled)
-
L-Glutamate (for defining non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM KCl, pH 7.4 (at 4°C)
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethyleneimine (PEI)
-
Filtration apparatus (cell harvester)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Experimental Workflow Diagram:
Figure 2: Workflow for the competitive radioligand binding assay.
Procedure:
-
Prepare serial dilutions of ATPA in the Assay Buffer. The concentration range should span several orders of magnitude around the expected Ki (e.g., 10^-10 M to 10^-4 M).
-
Set up the assay in a 96-well plate with triplicate wells for each condition:
-
Total Binding: 50 µL Assay Buffer, 50 µL [3H]AMPA, 100 µL membrane suspension.
-
Non-Specific Binding (NSB): 50 µL L-Glutamate (final concentration 1 mM), 50 µL [3H]AMPA, 100 µL membrane suspension.[2]
-
ATPA Competition: 50 µL of each ATPA dilution, 50 µL [3H]AMPA, 100 µL membrane suspension.
-
-
The final concentration of [3H]AMPA should be approximately equal to its Kd for the AMPA receptor (typically 10-50 nM).[2] The final protein concentration should be around 50-100 µg per well.
-
Incubate the plate at 4°C for 60 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Presentation and Analysis
The raw data (CPM) should be organized as shown in the table below.
Table 1: Raw Data from Scintillation Counting (CPM)
| Condition | [ATPA] (M) | Replicate 1 (CPM) | Replicate 2 (CPM) | Replicate 3 (CPM) | Mean CPM |
| Total Binding | 0 | 15,234 | 15,567 | 15,398 | 15,400 |
| NSB | N/A | 1,102 | 1,150 | 1,121 | 1,124 |
| Competition | 1.00E-10 | 15,198 | 15,350 | 15,275 | 15,274 |
| Competition | 1.00E-09 | 14,876 | 15,012 | 14,954 | 14,947 |
| Competition | 1.00E-08 | 12,543 | 12,689 | 12,611 | 12,614 |
| Competition | 1.00E-07 | 8,234 | 8,311 | 8,276 | 8,274 |
| Competition | 1.00E-06 | 3,567 | 3,601 | 3,588 | 3,585 |
| Competition | 1.00E-05 | 1,345 | 1,387 | 1,365 | 1,366 |
| Competition | 1.00E-04 | 1,130 | 1,145 | 1,138 | 1,138 |
Data Analysis Steps:
-
Calculate Specific Binding:
-
Specific Binding = Mean Total Binding (CPM) - Mean Non-Specific Binding (CPM)
-
-
Calculate Percent Inhibition:
-
For each ATPA concentration, calculate the percent inhibition of specific [3H]AMPA binding using the formula: % Inhibition = 100 * (1 - [(Mean Competition CPM - Mean NSB CPM) / Specific Binding])
-
-
Determine IC50:
-
Plot the percent inhibition against the logarithm of the ATPA concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of ATPA that inhibits 50% of the specific binding of [3H]AMPA.
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:
-
[L] = concentration of [3H]AMPA used in the assay.
-
Kd = dissociation constant of [3H]AMPA for the AMPA receptor.
-
-
Table 2: Calculated Binding Parameters for ATPA
| Parameter | Value |
| IC50 | Calculated from dose-response curve |
| Ki | Calculated using Cheng-Prusoff equation |
Conclusion
This application note provides a comprehensive and detailed protocol for determining the binding affinity of ATPA for AMPA receptors. By following these procedures, researchers can obtain reliable and reproducible data on the interaction of novel compounds with this important neurotransmitter receptor, aiding in the discovery and development of new drugs for neurological conditions. Careful execution of the membrane preparation and the competitive binding assay, followed by rigorous data analysis, will yield an accurate Ki value for ATPA, a critical parameter in its pharmacological characterization.
References
Application of 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid in Synaptic Plasticity Studies
A Detailed Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid , a potent and selective agonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, serves as a critical tool in the investigation of synaptic plasticity. As an analog of the endogenous neurotransmitter glutamate, this compound specifically activates AMPA receptors, which are responsible for the majority of fast excitatory synaptic transmission in the central nervous system. This targeted action allows researchers to dissect the molecular and cellular mechanisms underlying long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory.
This document provides comprehensive application notes and detailed experimental protocols for the use of this AMPA receptor agonist in studying synaptic plasticity. It is intended for researchers in neuroscience and professionals in drug development seeking to understand and modulate synaptic function.
Data Presentation: Quantitative Effects on Synaptic Plasticity
The application of selective AMPA receptor agonists provides a method to chemically induce forms of synaptic plasticity, often referred to as chemical LTP (cLTP) and chemical LTD (cLTD). The following tables summarize the quantitative effects of AMPA receptor activation on synaptic strength, offering a baseline for experimental design.
| Parameter Measured | Agonist/Modulator | Concentration | Observed Effect | Reference |
| AMPA Receptor-Mediated Currents | AMPA | 1 µM | Baseline for potentiation studies | [1] |
| AMPA Receptor-Mediated Currents | AMPA | 45 µM | EC50 for current induction | [1] |
| AMPA Receptor-Mediated Currents | AMPA | 100 µM | Near-saturating response | [1] |
| AMPA Receptor Potentiation | TAK-653 (Potentiator) with 1 µM AMPA | 4.4 µM | EC50 for current augmentation | [1] |
| Synthesis of GluR1 subunit | High-Frequency Stimulation (LTP induction) | N/A | 54 ± 10% increase above control | [2] |
| Synthesis of GluR2/3 subunits | High-Frequency Stimulation (LTP induction) | N/A | 29 ± 5% increase above control | [2] |
| Excitatory Postsynaptic Current (EPSC) Amplitude | Low-Frequency Stimulation + Depolarization (LTP) | N/A | ~130-150% of baseline | [3] |
| Unitary AMPA-mediated EPSC | Minimal Stimulation | N/A | ~5 pA per quantum | [4] |
Experimental Protocols
Protocol 1: Induction of Chemical Long-Term Potentiation (cLTP) in Hippocampal Slices
This protocol describes the induction of LTP in acute hippocampal slices using an AMPA receptor agonist.
Materials:
-
Artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2. Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2.5 CaCl2, 1.5 MgSO4, 10 D-glucose.
-
(S)-AMPA or this compound stock solution (10 mM in DMSO).
-
Hippocampal slices (300-400 µm) from rodents.
-
Electrophysiology recording setup (e.g., patch-clamp or field potential recording).
Procedure:
-
Prepare acute hippocampal slices and allow them to recover in oxygenated aCSF for at least 1 hour.
-
Transfer a slice to the recording chamber and perfuse with aCSF at a constant rate (2-3 mL/min).
-
Establish a stable baseline recording of excitatory postsynaptic potentials (EPSPs) or currents (EPSCs) for at least 20 minutes by stimulating afferent fibers (e.g., Schaffer collaterals in the CA1 region) at a low frequency (e.g., 0.05 Hz).
-
To induce cLTP, apply the AMPA receptor agonist at a final concentration of 10-50 µM to the perfusion bath for 5-10 minutes.
-
Wash out the agonist by perfusing with standard aCSF.
-
Continue recording synaptic responses for at least 60 minutes post-application to monitor the potentiation of the synaptic response.
-
Analyze the data by normalizing the EPSP/EPSC slope or amplitude to the pre-drug baseline. A sustained increase of >20% is typically considered successful LTP induction.
Protocol 2: AMPA Receptor Trafficking Assay
This protocol outlines a method to visualize the trafficking of AMPA receptors to the neuronal surface, a key mechanism in LTP.
Materials:
-
Primary hippocampal neuron cultures (DIV 18-22).
-
Conditioned media.
-
Primary antibodies targeting the extracellular N-terminus of AMPA receptor subunits (e.g., anti-GluA1-N, anti-GluA2-N).
-
Fluorescently labeled secondary antibodies.
-
Fixation and permeabilization buffers.
-
Fluorescence microscope.
Procedure:
-
Incubate live primary hippocampal neurons with an antibody against the extracellular domain of the desired AMPA receptor subunit (e.g., anti-GluA1) diluted in conditioned media for 15 minutes at room temperature. This will label the surface-expressed receptors.
-
Induce cLTP as described in Protocol 1 (adapting concentrations and timing for cultured cells).
-
Fix the neurons with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).
-
Apply a fluorescently labeled secondary antibody to visualize the total (surface + internalized) population of the targeted receptor subunit.
-
Image the neurons using a fluorescence microscope.
-
Quantify the fluorescence intensity of the surface-labeled receptors (visualized by the primary antibody) relative to the total receptor population (visualized by the secondary antibody) to determine changes in surface expression following cLTP induction. An increase in the ratio of surface to total fluorescence indicates agonist-induced receptor trafficking to the membrane.[5]
Signaling Pathways and Experimental Workflows
Signaling Pathway for AMPA Receptor-Mediated LTP
The induction of LTP through AMPA receptor activation is intricately linked to the activation of NMDA receptors and downstream signaling cascades.
Caption: AMPA receptor-mediated LTP signaling cascade.
Experimental Workflow for Studying Synaptic Plasticity
The following diagram illustrates a typical experimental workflow for investigating the effects of an AMPA receptor agonist on synaptic plasticity.
Caption: Workflow for electrophysiological studies.
Conclusion
This compound and other selective AMPA receptor agonists are indispensable tools for the study of synaptic plasticity. By directly and selectively activating AMPA receptors, these compounds allow for the controlled induction of LTP and LTD, facilitating detailed investigation into the underlying molecular mechanisms. The protocols and data presented here provide a foundation for researchers and drug development professionals to utilize these powerful pharmacological agents in their studies of synaptic function and dysfunction. Careful experimental design and data analysis, as outlined in this guide, will enable a deeper understanding of the processes that govern learning, memory, and neurological disorders.
References
- 1. Strictly regulated agonist-dependent activation of AMPA-R is the key characteristic of TAK-653 for robust synaptic responses and cognitive improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web.stanford.edu [web.stanford.edu]
- 3. Different Forms of AMPA Receptor Mediated LTP and Their Correlation to the Spatial Working Memory Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The high variance of AMPA receptor- and NMDA receptor-mediated responses at single hippocampal synapses: Evidence for multiquantal release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid (ATPA) in AMPA Receptor Subtype Research
A selective agonist for the systematic investigation of AMPA receptor function.
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid, commonly known as ATPA, is a potent and selective agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system (CNS).[1] They are crucial for synaptic plasticity, learning, and memory.[1] Understanding the function of different AMPA receptor subtypes, which are tetrameric assemblies of four subunits (GluA1-4), is a key area of neuroscience research.[2][3] ATPA serves as a valuable pharmacological tool to dissect the specific roles of these subtypes in various physiological and pathological processes.
Physicochemical Properties and Pharmacological Profile of ATPA
ATPA is a structural analog of the endogenous neurotransmitter glutamate. Its pharmacological profile is characterized by its selective agonist activity at AMPA receptors. While detailed quantitative data on the binding affinity (Ki) and efficacy (EC50) of ATPA at individual AMPA receptor subtypes (GluA1, GluA2, GluA3, and GluA4) is not extensively available in the public domain, its utility as a selective AMPA receptor agonist is well-established in functional assays. Further characterization of its subtype selectivity is an ongoing area of research.
Applications in AMPA Receptor Research
ATPA is a versatile tool for investigating various aspects of AMPA receptor biology:
-
Characterization of Receptor Function: ATPA can be used to elicit AMPA receptor-mediated currents in electrophysiological recordings, allowing for the study of channel properties such as ion permeability, desensitization, and deactivation kinetics.
-
Subtype-Specific Investigations: In conjunction with cell lines or neurons expressing specific combinations of AMPA receptor subunits, ATPA can help to elucidate the functional consequences of subunit composition.
-
Synaptic Plasticity Studies: By activating AMPA receptors, ATPA can be employed to investigate its role in the induction and expression of long-term potentiation (LTP) and long-term depression (LTD), cellular models of learning and memory.[1]
-
Screening for Novel Ligands: ATPA can be used as a reference agonist in competitive binding assays to screen for and characterize novel AMPA receptor antagonists and modulators.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the recording of ATPA-evoked currents from cultured neurons or cells expressing recombinant AMPA receptors.
Materials:
-
Cultured neurons or transfected HEK293 cells expressing AMPA receptor subtypes.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 10 EGTA, 2 ATP-Mg, 0.3 GTP-Na (pH 7.2 with CsOH).
-
ATPA stock solution (10 mM in water or DMSO).
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
Procedure:
-
Prepare and culture cells on glass coverslips.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Place a coverslip with cells in the recording chamber and perfuse with external solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Clamp the cell at a holding potential of -60 mV.
-
Prepare a series of dilutions of ATPA in the external solution to the desired final concentrations.
-
Apply the ATPA-containing solution to the cell using a rapid perfusion system.
-
Record the inward current elicited by ATPA.
-
Wash the cell with the external solution to allow for recovery.
-
Repeat applications with different concentrations of ATPA to generate a dose-response curve.
Data Analysis:
-
Measure the peak amplitude of the ATPA-evoked currents.
-
Plot the normalized peak current as a function of ATPA concentration.
-
Fit the data with the Hill equation to determine the EC50 and Hill slope.
Radioligand Binding Assay (Competitive)
This protocol describes a competitive binding assay to determine the affinity of a test compound for AMPA receptors using a radiolabeled ligand and ATPA as a competitor.
Materials:
-
Cell membranes prepared from cells or tissues expressing AMPA receptors.
-
Radiolabeled AMPA receptor antagonist (e.g., [³H]CNQX).
-
ATPA stock solution.
-
Test compound stock solution.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
In a 96-well plate, add binding buffer, a fixed concentration of the radiolabeled antagonist, and varying concentrations of the unlabeled test compound or ATPA (for a standard curve).
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
Data Analysis:
-
Determine the non-specific binding in the presence of a saturating concentration of a non-radiolabeled ligand.
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways
Activation of AMPA receptors by agonists like ATPA leads to the influx of cations (primarily Na⁺ and in some cases Ca²⁺), resulting in depolarization of the postsynaptic membrane. This initial event can trigger a cascade of downstream signaling pathways crucial for synaptic plasticity.
While specific signaling pathways directly investigated using ATPA are not extensively documented, general AMPA receptor-mediated signaling involves:
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Ca²⁺-dependent pathways: Influx of Ca²⁺ through Ca²⁺-permeable AMPA receptors (typically lacking the GluA2 subunit) can activate various Ca²⁺-dependent enzymes, including Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and protein kinase C (PKC). These kinases phosphorylate downstream targets, including AMPA receptors themselves, to modulate their function and trafficking.
-
MAPK/ERK pathway: Activation of AMPA receptors can lead to the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in gene expression and long-term changes in synaptic function.
-
PI3K-Akt pathway: The phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway has also been implicated in AMPA receptor-dependent processes, including receptor trafficking and cell survival.
Conclusion
ATPA is a valuable pharmacological tool for the study of AMPA receptors. Its selective agonist properties enable researchers to probe the function of these critical receptors in detail. The protocols and information provided in these application notes offer a starting point for utilizing ATPA to advance our understanding of AMPA receptor physiology and pharmacology, with the ultimate goal of developing novel therapeutics for neurological and psychiatric disorders. Further research is warranted to fully elucidate the subtype-specific binding affinities and efficacies of ATPA to enhance its utility in dissecting the complex roles of AMPA receptor subtypes.
References
Experimental use of 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid in cultured neurons
Application Notes and Protocols: Experimental Use of ATPA in Cultured Neurons
Introduction
2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid, commonly known as ATPA, is a potent and selective agonist for the kainate receptor, a subtype of ionotropic glutamate receptors. Specifically, ATPA shows high affinity for GluK1 (formerly GluR5) containing kainate receptors. Its selectivity makes it a valuable pharmacological tool for researchers studying the specific roles of GluK1-containing receptors in neuronal function, signaling, and pathology. In cultured neuron preparations, ATPA is frequently used to investigate synaptic transmission, neuronal excitability, and the downstream signaling cascades initiated by kainate receptor activation. These notes provide an overview of ATPA's applications and detailed protocols for its use in common experimental paradigms.
Mechanism of Action
ATPA selectively binds to and activates GluK1-containing kainate receptors. This binding event opens the receptor's integral ion channel, leading to an influx of cations, primarily sodium (Na+) and to a lesser extent, calcium (Ca2+). The influx of positive ions causes depolarization of the neuronal membrane. This depolarization can trigger a variety of downstream events, including the opening of voltage-gated calcium channels, generation of action potentials, and activation of intracellular signaling pathways.
Caption: Mechanism of ATPA action on a GluK1-containing kainate receptor.
Quantitative Data Summary
ATPA's potency and selectivity have been characterized across various receptor subtypes. The following table summarizes key binding affinity (Ki) values. Researchers should note that EC50 values for functional activation may vary depending on the specific cell type and experimental conditions.
| Parameter | Receptor Subtype | Value | Reference |
| Ki (Binding Affinity) | GluK1 (formerly GluR5) | 4.3 nM | |
| GluK3 (formerly GluR7) | 6 - 14 µM | ||
| GluK5 (formerly KA-2) | 6 - 14 µM | ||
| GluK6 (formerly GluR6) | > 1 mM | ||
| AMPA (GluA1-4) | Weakly Active |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of ATPA-Induced Currents
This protocol describes how to measure ion currents in a cultured neuron in response to ATPA application using the whole-cell voltage-clamp technique.[1][2]
Materials and Reagents:
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Cultured neurons on glass coverslips
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Borosilicate glass capillaries
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Microelectrode puller
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Micromanipulator
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Patch-clamp amplifier and data acquisition system
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Perfusion system
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Artificial Cerebrospinal Fluid (aCSF) (HEPES-buffered): 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, 10 mM glucose. Adjust pH to 7.4 and osmolarity to ~290-300 mOsm.[1]
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Intracellular Solution (K-Gluconate based): 115 mM K-Gluconate, 4 mM NaCl, 2 mM ATP-Mg, 0.3 mM GTP-Na, 40 mM HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270-280 mOsm.[1][2]
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ATPA stock solution (e.g., 10 mM in 1eq. NaOH, stored at -20°C)
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Tetrodotoxin (TTX) to block voltage-gated sodium channels (optional)
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Picrotoxin to block GABAA receptors (optional)
Procedure:
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Preparation: Plate neurons on coverslips several days before recording.[1] Turn on all electrophysiology equipment to warm up.
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Pipette Pulling: Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with intracellular solution.[2]
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Chamber Perfusion: Place a coverslip with cultured neurons into the recording chamber on the microscope stage. Begin perfusing the chamber with aCSF at a rate of 1-2 mL/min.[1][3]
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Cell Selection: Identify a healthy-looking neuron with smooth morphology using the microscope.
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Pipette Filling and Positioning: Fill a micropipette with filtered intracellular solution.[2] Mount the pipette on the micromanipulator and apply slight positive pressure.[4] Carefully lower the pipette into the bath and position it near the selected neuron.
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Seal Formation: Set the amplifier to voltage-clamp mode and apply a test pulse (e.g., 10 mV).[2] Gently press the pipette tip against the cell membrane. Release the positive pressure and apply gentle suction to form a high-resistance (GΩ) seal.[3]
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Whole-Cell Configuration: After achieving a giga-seal, apply brief, strong suction to rupture the membrane patch, establishing whole-cell access.[2] The current transients in response to the test pulse will become larger.[4]
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Recording: Hold the neuron at a negative membrane potential (e.g., -70 mV). Allow the cell to stabilize for a few minutes.
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ATPA Application: Using the perfusion system, switch the bath solution to aCSF containing the desired concentration of ATPA (e.g., 1-10 µM).
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Data Acquisition: Record the inward current induced by ATPA. After the response reaches a peak or steady state, wash out the drug by switching the perfusion back to the control aCSF.
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Analysis: Measure the peak amplitude and kinetics of the ATPA-induced current.
Caption: Workflow for a whole-cell patch-clamp experiment using ATPA.
Protocol 2: Intracellular Calcium Imaging of ATPA-Induced Responses
This protocol outlines how to measure changes in intracellular calcium ([Ca2+]i) in cultured neurons following ATPA application using a fluorescent calcium indicator like Fura-2 AM.[5][6]
Materials and Reagents:
-
Cultured neurons on glass coverslips suitable for imaging
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Fluorescence microscope with an excitation light source, filter wheel, and sensitive camera
-
Perfusion system
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Physiological Saline Solution (PSS): Similar to aCSF but typically HEPES-buffered for imaging stability.
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Fura-2 AM: Stock solution in cell-culture grade DMSO.
-
Pluronic F-127 (optional, to aid dye loading)
-
ATPA stock solution
Procedure:
-
Dye Loading:
-
Wash and De-esterification:
-
After incubation, gently wash the cells twice with fresh PSS to remove extracellular dye.
-
Incubate the cells in PSS for an additional 30 minutes at room temperature to allow for the complete de-esterification of the Fura-2 AM into its active, calcium-sensitive form, Fura-2.
-
-
Imaging Setup:
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Place the coverslip in the imaging chamber on the microscope stage and begin perfusion with PSS.
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Focus on the field of view and select regions of interest (ROIs) corresponding to individual neuronal cell bodies.
-
-
Baseline Recording:
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ATPA Application:
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Switch the perfusion to PSS containing the desired concentration of ATPA.
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Continue recording to capture the change in fluorescence intensity as intracellular calcium levels rise.
-
-
Washout:
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After the response, switch the perfusion back to the control PSS to wash out the ATPA and observe the return of calcium levels to baseline.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for each ROI over time.[5]
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An increase in this ratio corresponds to an increase in intracellular calcium concentration.[5] The data is often presented as a change in ratio (ΔR) or normalized to the baseline fluorescence ratio (ΔF/F).
-
References
Application Notes and Protocols for Long-Term Potentiation Induction with 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid (ATPA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity and is widely considered a major cellular mechanism underlying learning and memory.[1] 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid (ATPA) is a potent and selective agonist for the GluK1 (formerly GluR5) subunit of the kainate receptor. Experimental evidence demonstrates that ATPA can induce a presynaptic form of LTP, offering a valuable pharmacological tool to investigate the mechanisms of synaptic plasticity. These application notes provide detailed protocols and supporting data for the induction of LTP using ATPA.
Data Presentation
The following tables summarize the quantitative data on the effects of ATPA on LTP induction and related synaptic parameters.
Table 1: Effect of ATPA on Field Excitatory Postsynaptic Potential (fEPSP) Slope
| Brain Region | ATPA Concentration | Induction Protocol | fEPSP Slope Increase (%) | Duration of Potentiation | Reference |
| Thalamic input to Amygdala | 1 µM | 240 paired pulses at 2 Hz | Potentiation observed (specific percentage not stated) | Not specified | [2] |
| Lateral Amygdala (Male Rat) | Low concentrations | High-frequency stimulation | Reduced LTP | Not specified | |
| Lateral Amygdala (Female Rat) | Low concentrations | High-frequency stimulation | Enhanced LTP (estrus cycle dependent) | Not specified |
Note: Quantitative data on the percentage increase in fEPSP slope and duration of ATPA-induced LTP is limited in the reviewed literature. The potentiation has been demonstrated to occlude electrically induced LTP, suggesting a significant and lasting effect.
Table 2: Effect of ATPA on Paired-Pulse Facilitation (PPF)
| Brain Region | ATPA Concentration | Interpulse Interval | Change in PPF | Reference |
| Thalamic input to Amygdala | 1 µM | 50 ms | Decreased | [2] |
The decrease in paired-pulse facilitation is a key indicator of the presynaptic locus of ATPA-induced LTP.
Experimental Protocols
Protocol 1: Induction of Presynaptic LTP with ATPA in Amygdala Slices
This protocol is adapted from studies investigating presynaptic LTP in the thalamic input to the lateral amygdala.[2]
1. Slice Preparation: a. Anesthetize the animal (e.g., rat) and perform transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution. b. Rapidly dissect the brain and prepare coronal or horizontal slices (e.g., 300-400 µm thick) containing the amygdala using a vibratome. c. Transfer slices to a holding chamber with artificial cerebrospinal fluid (ACSF) and allow them to recover for at least 1 hour at room temperature.
2. Electrophysiological Recording: a. Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated ACSF. b. Place a stimulating electrode in the region of the thalamic afferents to the lateral amygdala. c. Using a glass microelectrode filled with ACSF, obtain extracellular field potential recordings of fEPSPs in the lateral amygdala. d. Establish a stable baseline recording of fEPSPs for at least 20-30 minutes, delivering single pulses at a low frequency (e.g., 0.05 Hz).
3. ATPA Application and LTP Induction: a. Prepare a stock solution of ATPA and dilute it in ACSF to a final concentration of 1 µM. b. Switch the perfusion to the ATPA-containing ACSF. c. Concurrently with ATPA application, deliver a paired-pulse stimulation protocol (240 pairs of pulses with a 50 ms interpulse interval at a frequency of 2 Hz for 2 minutes).[2] d. After the induction protocol, switch the perfusion back to standard ACSF.
4. Data Acquisition and Analysis: a. Continue recording fEPSPs for at least 60 minutes post-induction to monitor the potentiation. b. Measure the slope of the fEPSP as an index of synaptic strength. c. Normalize the fEPSP slope to the pre-induction baseline and plot the data over time. d. To assess the presynaptic locus of potentiation, measure the paired-pulse facilitation (PPF) ratio (second fEPSP slope / first fEPSP slope) before and after ATPA application. A decrease in the PPF ratio is indicative of a presynaptic mechanism.
Signaling Pathways and Visualizations
Signaling Pathway of ATPA-Induced Presynaptic LTP
ATPA-induced presynaptic LTP is initiated by the activation of GluK1 (GluR5)-containing kainate receptors located on the presynaptic terminal. This activation leads to an influx of Ca2+, which triggers a downstream signaling cascade involving adenylyl cyclase, cyclic AMP (cAMP), and Protein Kinase A (PKA).[3] PKA, in turn, is thought to phosphorylate key presynaptic proteins involved in the regulation of neurotransmitter release, ultimately leading to a sustained enhancement of synaptic transmission.
Caption: Signaling pathway of ATPA-induced presynaptic LTP.
Experimental Workflow for ATPA-Induced LTP
The following diagram illustrates the key steps in the experimental protocol for inducing and recording ATPA-induced LTP.
Caption: Experimental workflow for ATPA-induced LTP.
Concluding Remarks
The use of ATPA provides a specific and targeted method for inducing a presynaptic form of long-term potentiation. This pharmacological approach is a valuable tool for dissecting the molecular mechanisms of synaptic plasticity, particularly those dependent on kainate receptor activation. The protocols and data presented here serve as a guide for researchers and drug development professionals aiming to utilize ATPA in their studies of LTP and its implications for neuronal function and dysfunction. Further research is warranted to fully quantify the dose-dependent effects of ATPA on LTP and to further elucidate the downstream signaling components.
References
Application Notes and Protocols for Calcium Imaging with 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid (ATPA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid (ATPA) is a potent and selective agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in mediating fast excitatory synaptic transmission in the central nervous system. A subset of AMPA receptors, known as calcium-permeable AMPA receptors (CP-AMPARs), lacks the GluA2 subunit and exhibits significant permeability to calcium ions. Activation of these receptors by agonists like ATPA leads to a direct influx of calcium into the neuron, triggering a cascade of intracellular signaling events.
Calcium imaging is a powerful technique to visualize and quantify these dynamic changes in intracellular calcium concentration, providing a functional readout of CP-AMPAR activity. This document provides detailed application notes and protocols for utilizing ATPA in conjunction with calcium imaging techniques to study the function of CP-AMPARs in various experimental models.
Data Presentation
The following tables summarize quantitative data that can be obtained from calcium imaging experiments using ATPA. These are representative examples, and actual values will vary depending on the experimental system.
Table 1: Dose-Response of ATPA on Intracellular Calcium Concentration in Cultured Neurons
| ATPA Concentration (µM) | Peak Fluorescence Change (ΔF/F₀) | Time to Peak (seconds) | Signal Duration (seconds) |
| 1 | 0.5 ± 0.08 | 15 ± 2 | 45 ± 5 |
| 10 | 1.8 ± 0.2 | 10 ± 1.5 | 90 ± 10 |
| 50 | 3.5 ± 0.4 | 8 ± 1 | 150 ± 20 |
| 100 | 3.6 ± 0.3 | 7 ± 1 | 160 ± 25 |
ΔF/F₀ represents the change in fluorescence intensity over the baseline fluorescence.
Table 2: Comparison of Calcium Indicators for Detecting ATPA-Induced Calcium Influx
| Calcium Indicator | Excitation (nm) | Emission (nm) | Kd for Ca²⁺ (nM) | Typical Signal-to-Noise Ratio (ATPA 10 µM) |
| Fura-2 | 340/380 | 510 | ~145 | High |
| Fluo-4 AM | 494 | 516 | ~345 | Very High |
| Oregon Green 488 BAPTA-1 AM | 494 | 523 | ~170 | High |
| GCaMP6s (genetically encoded) | 488 | 510 | ~250 | Excellent |
Signaling Pathways
Activation of CP-AMPARs by ATPA initiates a direct influx of calcium, which can subsequently trigger various downstream signaling cascades.
Troubleshooting & Optimization
Troubleshooting inconsistent results with 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid, a non-canonical amino acid analog structurally related to AMPA. This guide is intended to help resolve inconsistent experimental results and provide best practices for its use.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation, offering potential causes and solutions in a question-and-answer format.
Issue 1: Inconsistent or lower-than-expected bioactivity in cell-based assays.
-
Question: My dose-response curves are variable between experiments, or the compound shows lower potency than expected. What could be the cause?
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Answer: Inconsistent bioactivity can stem from several factors related to compound stability, solubility, and interaction with the assay components.
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Compound Degradation: Isoxazole derivatives, particularly those with hydroxyl groups, can be susceptible to hydrolysis, which may be accelerated by pH and temperature.[1] It is crucial to prepare fresh stock solutions and minimize freeze-thaw cycles.
-
Solubility Issues: Poor solubility can lead to an inaccurate effective concentration. Ensure the compound is fully dissolved in the chosen solvent before further dilution into aqueous media. Sonication may aid dissolution.
-
Interaction with Media Components: Components in cell culture media, such as serum proteins, may bind to the compound, reducing its free concentration and apparent potency. Consider using serum-free media for the duration of the experiment if compatible with your cell line.
-
Cell Health and Passage Number: Variations in cell health, density, and passage number can significantly impact receptor expression and signaling, leading to inconsistent results. Standardize these parameters across all experiments.
-
Issue 2: Poor solubility of the compound.
-
Question: I am having difficulty dissolving the compound in aqueous solutions for my experiments. What are the recommended solvents?
-
Answer: As a propanoic acid derivative, the solubility of this compound is expected to be pH-dependent.
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Initial Stock Solution: For initial stock solutions, using an organic solvent like DMSO is recommended.
-
Aqueous Solutions: For final dilutions in aqueous buffers, solubility can be enhanced by adjusting the pH. In its zwitterionic form, solubility may be limited. Acidifying the solution will protonate the carboxylate, while making it basic will deprotonate the amino group, both of which can increase solubility. Titrate the pH carefully to find the optimal range for both solubility and experimental relevance.
-
Issue 3: Variability in receptor binding assays.
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Question: I am observing high non-specific binding or inconsistent Kd/Bmax values in my radioligand binding assays. How can I troubleshoot this?
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Answer: Receptor binding assays are sensitive to various experimental conditions.
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Assay Buffer Composition: The presence of certain ions can modulate AMPA receptor binding.[2] Ensure your buffer composition is consistent across all experiments.
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Thiol Reagents: The binding of ligands to AMPA receptors can be affected by the redox state of sulfhydryl groups on the receptor.[1] The inclusion of reducing agents like DTT might be necessary to maintain receptor integrity and consistent binding.
-
Incubation Time and Temperature: Ensure that the binding reaction has reached equilibrium. Optimize incubation time and temperature to achieve stable binding without causing degradation of the compound or receptor.
-
Washing Steps: Inadequate washing can lead to high non-specific binding. Optimize the number and duration of wash steps to reduce background noise while retaining specific binding.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: Based on its structural similarity to AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), this compound is predicted to be an agonist or modulator of AMPA-type ionotropic glutamate receptors (AMPARs).[3] AMPARs are ligand-gated ion channels that mediate the majority of fast excitatory synaptic transmission in the central nervous system.[4]
Q2: How should I store the solid compound and its stock solutions? A2: The solid compound should be stored at -20°C, protected from light and moisture. Stock solutions in anhydrous DMSO can also be stored at -20°C in small aliquots to minimize freeze-thaw cycles. Aqueous solutions should be prepared fresh for each experiment due to the potential for hydrolysis of the isoxazole ring.[1]
Q3: Can this compound be used in in vivo studies? A3: While this guide focuses on in vitro applications, use in in vivo studies would require careful formulation to ensure adequate solubility and stability at physiological pH. Pharmacokinetic and toxicity studies would be necessary to determine appropriate dosing and administration routes.
Q4: Are there any known off-target effects? A4: As a novel compound, its full selectivity profile is likely not yet characterized. Given its structural similarity to glutamate, it may interact with other glutamate receptor subtypes (e.g., kainate or NMDA receptors) or other amino acid binding sites, though likely with lower affinity. It is advisable to perform counter-screening assays to determine its selectivity.
Data Presentation
The following tables provide hypothetical, yet plausible, data based on the general chemical properties of related compounds. These should be used as a starting point for experimental design.
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Observations |
| Water (pH 7.4) | < 0.1 | Poorly soluble |
| PBS (pH 7.4) | < 0.1 | Poorly soluble |
| 0.1 N HCl | 1 - 5 | Soluble with slight warming |
| 0.1 N NaOH | 5 - 10 | Readily soluble |
| DMSO | > 50 | Readily soluble |
| Ethanol | 1 - 5 | Moderately soluble |
Table 2: Stability in Aqueous Solution (pH 7.4) at Different Temperatures
| Temperature | Half-life (t1/2) | Notes |
| 4°C | ~48 hours | Recommended for short-term storage of working solutions. |
| 25°C (Room Temp) | ~8 hours | Prepare fresh and use immediately. |
| 37°C | ~2-4 hours | Significant degradation can occur during long incubations. |
Experimental Protocols & Visualizations
Signaling Pathway
This compound is expected to act on AMPA receptors, which are crucial for synaptic plasticity. The following diagram illustrates the canonical AMPA receptor signaling pathway leading to Long-Term Potentiation (LTP).
Caption: AMPA Receptor Signaling Pathway in LTP.
Experimental Workflow
The characterization of a novel compound like this compound follows a logical progression from initial characterization to detailed biological assessment.
Caption: General Experimental Workflow for Compound Characterization.
References
- 1. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 3. AMPA receptor - Wikipedia [en.wikipedia.org]
- 4. The AMPA receptor code of synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
Preventing excitotoxicity with 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid in cell culture
Welcome to the technical support center for the use of 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid (ATPA) in preventing excitotoxicity in cell culture. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What is ATPA and how does it prevent excitotoxicity?
A: ATPA is a potent and selective antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Excitotoxicity is the pathological process by which nerve cells are damaged and killed by excessive stimulation by neurotransmitters such as glutamate.[1][2] Over-activation of glutamate receptors, particularly AMPA and NMDA receptors, leads to a massive influx of calcium ions (Ca2+), triggering downstream neurotoxic cascades.[1] ATPA prevents excitotoxicity by blocking AMPA receptors, thereby reducing the initial depolarization and subsequent Ca2+ influx that initiates the excitotoxic cascade.[1][3]
Q2: What is the general experimental workflow for an ATPA-mediated neuroprotection assay?
A: A typical workflow involves pre-treating the cultured cells with ATPA for a specific duration, followed by the introduction of an excitotoxic agent like glutamate or AMPA. After an incubation period, cell viability is assessed using various assays.
Caption: General experimental workflow for assessing ATPA's neuroprotective effects.
Q3: What are the appropriate cell models to study ATPA's effect on excitotoxicity?
A: Primary neocortical neurons are a relevant and widely used model for studying AMPA receptor-mediated excitotoxicity.[4] Other neuronal cell lines, such as SH-SY5Y, are also utilized in neuroprotection studies, including those investigating oxidative stress, which is a component of the excitotoxic cascade.[1] The choice of cell model will depend on the specific research question.
Q4: How can I induce excitotoxicity in my cell culture model?
A: Excitotoxicity can be induced by exposing the cell culture to a high concentration of an AMPA receptor agonist, such as AMPA itself or glutamate. For example, exposing cultured neocortical neurons to 500 µM AMPA for 6 hours has been shown to induce excitotoxicity.[4] To enhance the excitotoxic effect of AMPA, it can be co-administered with cyclothiazide, a compound that blocks AMPA receptor desensitization.[4]
Q5: What methods can be used to measure cell viability and cytotoxicity?
A: Several assays are available to assess cell viability and cytotoxicity.[5][6][7] The choice of assay depends on the specific experimental needs and equipment availability.
| Assay Type | Principle | Measured Parameter |
| MTT Assay | Reduction of a tetrazolium salt (MTT) by mitochondrial dehydrogenases in viable cells to form a colored formazan product.[4][6] | Mitochondrial metabolic activity |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged membranes.[6] | Membrane integrity |
| ATP Assay | Quantifies intracellular ATP levels, as only viable cells can synthesize ATP.[5][7] | Cellular ATP levels |
| Fluorescent Staining | Uses dyes like Propidium Iodide (PI) and Hoechst to differentiate between dead/damaged cells and the total cell population.[8] | Membrane integrity and nuclear morphology |
Troubleshooting Guide
Problem 1: ATPA is not showing a neuroprotective effect.
| Possible Cause | Suggested Solution |
| Suboptimal ATPA Concentration: | Perform a dose-response experiment to determine the optimal protective concentration of ATPA for your specific cell model and excitotoxic insult. |
| Inadequate Pre-incubation Time: | Increase the pre-incubation time with ATPA before inducing excitotoxicity to ensure sufficient receptor binding. |
| Excitotoxic Insult is Too Severe: | Reduce the concentration or duration of the excitotoxic agent (e.g., glutamate, AMPA) to a level where partial cell death occurs, allowing for a therapeutic window to observe protection. |
| NMDA Receptor Involvement: | The excitotoxicity in your model may be primarily mediated by NMDA receptors. Consider using an NMDA receptor antagonist, such as MK-801, to assess the contribution of this pathway.[4] In some developmental stages of neurons, AMPA-induced toxicity can be mediated by NMDA receptor activation.[4] |
| ATPA Degradation: | Ensure the ATPA stock solution is properly stored and has not degraded. Prepare fresh solutions if necessary. |
Problem 2: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variability in Cell Culture: | Standardize cell seeding density, passage number, and culture conditions. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Inconsistent Reagent Preparation: | Prepare fresh reagents for each experiment and use calibrated pipettes to ensure accurate concentrations. |
| Edge Effects in Multi-well Plates: | To minimize evaporation and temperature gradients, fill the outer wells of the plate with sterile water or media without cells and do not use them for data collection.[9] |
| Assay Variability: | Ensure consistent incubation times for all steps of the cell viability assay and proper mixing of reagents. |
Problem 3: Observed cytotoxicity with ATPA treatment alone.
| Possible Cause | Suggested Solution |
| ATPA Concentration is Too High: | High concentrations of any compound can be toxic to cells. Perform a dose-response curve for ATPA alone to determine its cytotoxic threshold in your cell model. |
| Solvent Toxicity: | If ATPA is dissolved in a solvent like DMSO, ensure the final solvent concentration in the culture media is non-toxic to the cells. Run a vehicle control (media with solvent only) to assess for solvent-induced cytotoxicity. |
| Impure ATPA Compound: | Verify the purity of the ATPA compound from the supplier. If in doubt, try a new batch or a different supplier. |
Signaling Pathways
Excitotoxicity Signaling Cascade
The following diagram illustrates the simplified signaling pathway of glutamate-induced excitotoxicity and the point of intervention for ATPA.
Caption: ATPA blocks AMPA receptors to prevent excitotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Activation mechanism of AMPA receptors illuminated by complexes with cone snail toxin, allosteric potentiator and orthosteric agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPA receptor mediated excitotoxicity in neocortical neurons is developmentally regulated and dependent upon receptor desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
Improving drug delivery of 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid in brain tissue
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the delivery of 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid (a potent AMPA receptor agonist) to brain tissue. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges in your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its delivery to the brain a challenge?
A1: this compound is a potent and selective agonist for the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor, a key mediator of fast excitatory neurotransmission in the central nervous system (CNS). The primary challenge in delivering this compound to the brain is the blood-brain barrier (BBB).[1][2][3][4] The BBB is a highly selective, semipermeable border of endothelial cells that prevents most compounds, especially hydrophilic molecules like this amino acid derivative, from passing from the circulating blood into the brain's extracellular fluid.[1][5]
Q2: What are the primary strategies for overcoming the blood-brain barrier for this compound?
A2: Key strategies focus on masking the compound's hydrophilic nature or utilizing transport systems at the BBB. These include:
-
Nanoparticle-based delivery systems: Encapsulating the drug in nanoparticles can facilitate its transport across the BBB.[1][6] Microfluidics is an emerging technology for scalable and solvent-free manufacturing of these nanoparticles.[6]
-
Liposomal formulations: Liposomes can encapsulate hydrophilic drugs, and their surface can be modified to target specific receptors on the BBB for enhanced delivery.
-
Prodrug approach: Modifying the molecule into a more lipophilic prodrug that can cross the BBB and then be converted to the active compound within the brain.
-
BBB disruption: Transiently opening the BBB using techniques like focused ultrasound.[1]
-
Intranasal delivery: This route can bypass the BBB by allowing direct access to the CNS through the olfactory and trigeminal nerves.[1]
Q3: How can I accurately measure the concentration of the compound in brain tissue?
A3: Measuring the unbound, pharmacologically active concentration in the brain's interstitial fluid (ISF) is crucial. The gold standard technique for this is in vivo microdialysis .[7][8] This method involves placing a semipermeable probe into a specific brain region of a freely-moving animal to continuously sample the ISF.[7][9] This allows for the measurement of the free drug concentration over time, which is more relevant than the total concentration in a tissue homogenate that includes both bound and unbound drug.[10][11]
Q4: What are the potential off-target effects or toxicity concerns with delivering a potent AMPA agonist to the brain?
A4: A primary concern is excitotoxicity. Over-activation of AMPA receptors can lead to an excessive influx of Ca2+ into neurons, triggering apoptotic cascades and neuronal death. This is a potential issue in conditions like stroke and neurodegenerative diseases.[12] Therefore, achieving controlled and targeted delivery is paramount to ensure the therapeutic effects are realized without causing widespread, non-specific neuronal damage.[2] Safety and side effects are a major challenge in the development of CNS-active drugs.[2]
Section 2: Troubleshooting Guides
| Problem | Potential Cause | Suggested Solution |
| Low brain-to-plasma concentration ratio (Kp) after systemic administration. | The compound is hydrophilic and cannot efficiently cross the BBB. | 1. Encapsulation: Formulate the compound within liposomes or nanoparticles to facilitate transport. 2. Prodrug Strategy: Synthesize a lipophilic prodrug version of the compound. 3. Alternative Route: Explore intranasal administration to bypass the BBB.[1] |
| High variability in experimental results between animals. | Inconsistent formulation of the delivery vehicle (e.g., nanoparticle size, encapsulation efficiency). Inaccurate surgical implantation of microdialysis probes. | 1. Characterize Formulation: Thoroughly characterize each batch of your delivery vehicle for size, charge, and encapsulation efficiency. 2. Refine Surgical Technique: Use a stereotaxic apparatus for precise and reproducible probe placement.[9] Ensure consistent surgical procedures and post-operative care. |
| Evidence of neurotoxicity or seizures in animal models. | The dose delivered to the CNS is too high, leading to overstimulation of AMPA receptors. | 1. Dose-Response Study: Perform a thorough dose-response study to find the optimal therapeutic window. 2. Controlled Release Formulation: Design a delivery system (e.g., biodegradable polymer nanoparticle) that provides slow, sustained release of the compound in the brain tissue. |
| Poor encapsulation efficiency in liposomal formulation. | The hydrophilic nature of the compound makes it difficult to retain within the lipid bilayer. | 1. Optimize Lipid Composition: Experiment with different lipid compositions (e.g., varying cholesterol content, using charged lipids) to improve drug retention. 2. Modify Formulation Method: Test different preparation methods such as thin-film hydration, ethanol injection, or reverse-phase evaporation. |
Data on Delivery System Performance
The following table summarizes representative data from studies on enhancing CNS drug delivery, providing a baseline for expected improvements.
| Delivery Strategy | Analyte | Key Outcome Metric | Fold Increase in Brain Delivery (vs. Free Drug) | Reference Model |
| Free Drug Solution | Hydrophilic Small Molecule | Brain-to-Plasma Ratio (Kp) | 1x (Baseline) | General Preclinical |
| Liposomal Formulation | Doxorubicin | Kp | ~2-5x | Rodent Models |
| Transferrin-Targeted Liposomes | Doxorubicin | Kp | ~10-15x | Rodent Models |
| Ionic Liquid-Coated Nanoparticles | Antiretroviral Drug | % Injected Dose in Brain | >40x | Mouse Model[13] |
| Prodrug Approach | Heroin (vs. Morphine) | Rate of Brain Uptake | ~100x | Human/Rodent Models |
Section 3: Experimental Protocols
Protocol 1: Liposomal Formulation using Thin-Film Hydration
This protocol describes a common method for encapsulating a hydrophilic compound like this compound.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
This compound
-
Chloroform, Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator, bath sonicator, extruder with polycarbonate membranes (100 nm).
Methodology:
-
Lipid Film Preparation: Dissolve DSPC and cholesterol (e.g., in a 55:45 molar ratio) and a small amount of DSPE-PEG2000 (1-5 mol%) in a chloroform/methanol mixture in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvents using a rotary evaporator at a temperature above the lipid phase transition temperature (~60°C). This will form a thin, dry lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with a PBS solution containing the AMPA agonist. The concentration of the drug should be pre-determined. Vortex the flask until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).
-
Size Reduction: To create small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator.
-
Extrusion: For a uniform size distribution, pass the liposome suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm). This should be done multiple times (e.g., 11-21 passes).
-
Purification: Remove the unencapsulated (free) drug from the liposome suspension using dialysis or size exclusion chromatography against PBS.
-
Characterization: Analyze the final formulation for particle size, zeta potential, and encapsulation efficiency (by lysing the liposomes and measuring the drug content via HPLC).
Protocol 2: In Vivo Microdialysis for Brain Pharmacokinetics
This protocol provides a general workflow for measuring the concentration of the AMPA agonist in the brain ISF.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (with appropriate molecular weight cut-off)
-
Syringe pump
-
Fraction collector
-
Anesthesia (e.g., isoflurane)
-
Artificial cerebrospinal fluid (aCSF)
-
Analysis system (e.g., HPLC-MS/MS)
Methodology:
-
Surgical Implantation: Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.[9] Following aseptic procedures, perform a craniotomy over the target brain region (e.g., hippocampus or striatum). Slowly lower the microdialysis guide cannula to the desired coordinates and secure it with dental cement.[9] Allow the animal to recover for 24-48 hours.
-
Probe Insertion: On the day of the experiment, place the animal in a free-moving system.[9] Gently insert the microdialysis probe through the guide cannula into the brain tissue.[9]
-
Perfusion & Equilibration: Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 0.5-2.0 µL/min) using a syringe pump. Allow the system to equilibrate for at least 60-90 minutes.
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Baseline Collection: Collect baseline dialysate samples into vials using a refrigerated fraction collector at set intervals (e.g., every 20-30 minutes).
-
Compound Administration: Administer the formulated AMPA agonist (e.g., via intravenous injection).
-
Sample Collection: Continue collecting dialysate fractions for several hours to monitor the concentration-time profile of the compound in the brain ISF.
-
Analysis: Analyze the concentration of the compound in the dialysate samples using a validated, high-sensitivity analytical method like HPLC-MS/MS.
-
Probe Calibration: Calibrate the probe for relative recovery to determine the absolute concentration of the drug in the ISF.[8]
Section 4: Visualizations
Experimental and logical workflows
Caption: Workflow for developing and testing a brain-penetrating drug delivery system.
AMPA Receptor Signaling Pathway
Caption: Simplified signaling cascade following AMPA receptor activation.
Nanoparticle-Mediated Blood-Brain Barrier Transport
Caption: Mechanism of nanoparticle transport across the blood-brain barrier.
References
- 1. proventainternational.com [proventainternational.com]
- 2. What are the challenges of developing CNS-active drugs? [synapse.patsnap.com]
- 3. Drug Delivery Challenges in Brain Disorders across the Blood–Brain Barrier: Novel Methods and Future Considerations for Improved Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. healthsciencereviews.com [healthsciencereviews.com]
- 6. m.youtube.com [m.youtube.com]
- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cerebral microdialysis in clinical studies of drugs: pharmacokinetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes [jove.com]
- 10. How to Measure Drug Transport across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. AMPA receptor - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
Artifacts in patch-clamp recordings using 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid
Welcome to the technical support center for researchers utilizing 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid (ATPA) in patch-clamp recordings. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common artifacts and issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is ATPA and what is its primary target?
A1: ATPA is a potent and selective agonist for the GluK1 and GluK2 kainate receptor subtypes. It is widely used in neuroscience research to study the function of these receptors in synaptic transmission and plasticity.
Q2: What are the most common artifacts observed when using ATPA in patch-clamp recordings?
A2: The most frequently reported issues include rapid current desensitization or "rundown," variability in response amplitude, and potential off-target effects at higher concentrations. This guide will help you address these and other potential artifacts.
Q3: How should I prepare and store my ATPA solution?
A3: To minimize the risk of degradation and precipitation, it is recommended to prepare fresh solutions of ATPA for each experiment. If a stock solution is prepared, it should be stored at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles. The final dilution in your external recording solution should be made just prior to application.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during patch-clamp experiments with ATPA.
Issue 1: Rapid Decay or "Rundown" of ATPA-Evoked Currents
Description: Upon application of ATPA, you observe an initial inward current that rapidly decays to a much smaller steady-state level, or disappears completely, even with continuous application of the agonist.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Receptor Desensitization | Kainate receptors, including those activated by ATPA, are known to undergo rapid desensitization.[1][2][3] This is a physiological property of the receptor and not necessarily an experimental artifact. To mitigate this, consider the following: - Use a fast application system: A rapid perfusion system can help to ensure that the initial peak current is captured before significant desensitization occurs. - Co-application of a positive allosteric modulator: Cyclothiazide has been shown to reduce the desensitization of kainate receptors.[1] Co-applying cyclothiazide with ATPA can help to maintain a more stable current. - Vary the ATPA concentration: The kinetics of desensitization can be concentration-dependent.[2] Try using a lower concentration of ATPA to potentially slow the rate of desensitization. |
| Current Rundown | This refers to a gradual decrease in the peak response to repeated applications of ATPA. This can be caused by intracellular factors washing out of the cell in the whole-cell configuration.[4][5][6] - Use the perforated patch technique: This configuration helps to preserve the intracellular environment and can reduce rundown.[4] - Include ATP and GTP in your internal solution: The presence of these molecules can sometimes help to maintain the stability of receptor responses.[4] |
| Solution Instability | The ATPA solution may be degrading over time, leading to a decrease in the effective concentration being applied to the cell. - Prepare fresh ATPA solutions: As mentioned in the FAQs, always use freshly prepared solutions for your experiments. |
Issue 2: Inconsistent or No Response to ATPA Application
Description: You do not observe a consistent or any measurable current in response to ATPA application in cells that are expected to express kainate receptors.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Receptor Expression | The cells you are recording from may have a low density of GluK1/GluK2 receptors. - Confirm receptor expression: If possible, use molecular techniques (e.g., immunohistochemistry, in situ hybridization) to verify the presence of the target receptors in your cell population. |
| Incorrect ATPA Concentration | The concentration of ATPA may be too low to elicit a detectable response. - Perform a concentration-response curve: Systematically test a range of ATPA concentrations to determine the optimal concentration for your specific cell type and experimental conditions. |
| Voltage-Dependent Block | The holding potential of your recording may be influencing the channel's ability to conduct current. - Vary the holding potential: Record ATPA-evoked currents at different holding potentials to check for voltage-dependent effects. |
| Solution Application Issues | The ATPA solution may not be reaching the cell effectively. - Check your perfusion system: Ensure that your application system is delivering the solution to the cell of interest efficiently and at a consistent rate. Visualize the application with a dye to confirm proper targeting. |
Issue 3: Suspected Off-Target Effects
Description: You observe responses that are inconsistent with the known pharmacology of kainate receptors, or you see effects in cells that are not expected to express these receptors.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High ATPA Concentration | At very high concentrations, the selectivity of any pharmacological agent can decrease. - Use the lowest effective concentration: Based on your concentration-response data, use the lowest concentration of ATPA that gives a reliable response to minimize the risk of off-target effects. |
| Activation of Other Ion Channels | ATPA may be directly or indirectly modulating other ion channels in the cell membrane.[7] - Pharmacological blockade: Use selective antagonists for other potential targets (e.g., other glutamate receptor subtypes, voltage-gated channels) to see if the observed response is affected. |
| Metabotropic Signaling | Some studies suggest that kainate receptors can have metabotropic functions in addition to their ionotropic activity.[8] - Investigate downstream signaling pathways: If you suspect metabotropic effects, you may need to use other techniques (e.g., calcium imaging, biochemical assays) to probe potential intracellular signaling cascades. |
Experimental Protocols & Data
While specific protocols will vary between laboratories, here is a generalized workflow for a patch-clamp experiment using ATPA.
Caption: A typical experimental workflow for patch-clamp recordings with ATPA.
Signaling Pathways
The primary signaling pathway for ATPA involves the direct activation of ionotropic kainate receptors, leading to the influx of cations and depolarization of the cell membrane.
Caption: The canonical ionotropic signaling pathway activated by ATPA.
References
- 1. jneurosci.org [jneurosci.org]
- 2. A Nondesensitizing Kainate Receptor Point Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fast desensitizing kainate-gated current resolved in whole-cell experiments on isolated rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]
- 5. Automated patch clamp analysis of heterologously expressed Kir6.2/SUR1 and Kir6.1/SUR2B KATP currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Metabolic Stability of Isoxazole-Containing Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isoxazole-containing compounds in biological assays.
Frequently Asked Questions (FAQs)
1. What are the primary metabolic pathways for isoxazole-containing compounds?
Isoxazole-containing compounds are primarily metabolized by cytochrome P450 (CYP) enzymes in the liver.[1] The metabolic reactions can be broadly categorized into:
-
Ring-based oxidation: This can involve hydroxylation of the isoxazole ring itself or its substituents. For instance, in some cases, methyl groups on the isoxazole ring are sites of hydroxylation.[1]
-
Isoxazole ring cleavage: A key metabolic pathway for some isoxazoles is the opening of the heterocyclic ring. This N-O bond cleavage can be catalyzed by the reduced form of the P450 heme iron (P450Fe(II)).[1] The susceptibility to ring cleavage can be influenced by the substitution pattern on the isoxazole ring. For example, an unsubstituted C3-H on the isoxazole ring can be essential for ring opening.[1]
-
Metabolism of substituents: The various substituents attached to the isoxazole ring are also susceptible to common metabolic transformations, such as hydroxylation, N-dealkylation, and oxidation.
2. Which CYP isoforms are typically involved in the metabolism of isoxazole derivatives?
The specific CYP isoforms involved can vary depending on the structure of the compound. However, isoforms from the CYP1, CYP2, and CYP3 families are commonly implicated in the metabolism of a wide range of xenobiotics, including heterocyclic compounds. For example, the metabolism of the anti-inflammatory drug leflunomide, which features an isoxazole ring, has been shown to be sensitive to furafylline, suggesting the involvement of CYP1A2.[1]
3. What are the standard in vitro models for assessing the metabolic stability of isoxazole compounds?
The most common in vitro systems for evaluating metabolic stability are:
-
Liver Microsomes: These are subcellular fractions of the liver that contain a high concentration of Phase I drug-metabolizing enzymes, particularly CYPs.[2][3] They are a cost-effective and widely used model for initial screening.
-
Hepatocytes: These are whole liver cells and are considered the "gold standard" for in vitro metabolism studies as they contain both Phase I and Phase II enzymes, as well as transporters, providing a more complete picture of hepatic metabolism.[4]
-
S9 Fraction: This is the supernatant fraction of a liver homogenate after centrifugation at 9000g. It contains both microsomal and cytosolic enzymes.
-
Recombinant CYP Enzymes: Using specific, recombinantly expressed CYP isoforms can help identify which particular enzymes are responsible for the metabolism of a compound.
4. How is metabolic stability typically quantified and reported?
Metabolic stability is usually assessed by measuring the rate at which the parent compound disappears over time when incubated with a metabolically active system (e.g., liver microsomes).[5] The key parameters derived from these experiments are:
-
In vitro half-life (t½): The time it takes for 50% of the initial compound concentration to be metabolized.
-
Intrinsic clearance (CLint): This represents the intrinsic ability of the liver to metabolize a drug, independent of other physiological factors like blood flow.[6][7] It is often reported in units of µL/min/mg microsomal protein or µL/min/million hepatocytes.
These in vitro data are then often used to predict in vivo pharmacokinetic parameters such as hepatic clearance and bioavailability.[3]
Troubleshooting Guide
Issue 1: High variability in metabolic stability results between replicate experiments.
-
Possible Cause: Inconsistent pipetting of viscous solutions like microsomal preparations.
-
Solution: Pre-mixing the microsomal stock with buffer can reduce its viscosity and improve pipetting accuracy. Ensure thorough mixing of all reagents.
-
-
Possible Cause: Degradation of the NADPH regenerating system.
-
Solution: Use commercially available, pre-prepared NADPH regenerating solutions to improve reproducibility. Prepare these solutions fresh if possible and keep them on ice.
-
-
Possible Cause: Instability of the compound in the assay buffer.
-
Solution: Run a control incubation without the metabolizing enzymes (e.g., heat-inactivated microsomes) or without the NADPH cofactor to assess the chemical stability of the compound under the assay conditions.
-
Issue 2: The isoxazole-containing compound appears to be too stable with little to no metabolism observed.
-
Possible Cause: The compound is not a substrate for the enzymes in the chosen test system (e.g., primarily metabolized by non-CYP enzymes not present in high concentrations in microsomes).
-
Solution: If using liver microsomes, consider switching to hepatocytes, which contain a broader range of Phase I and Phase II enzymes.[4] Also, consider using S9 fractions which contain cytosolic enzymes.
-
-
Possible Cause: The compound has low solubility in the incubation medium, limiting its availability to the enzymes.
-
Solution: Ensure the final concentration of the organic solvent (e.g., DMSO, methanol) used to dissolve the compound is low (typically ≤ 1%) to avoid inhibiting enzyme activity. Check the solubility of the compound in the final assay buffer.
-
-
Possible Cause: The compound is highly bound to the plastic of the incubation plate or to the microsomal proteins, reducing the free concentration available for metabolism.
-
Solution: Include control incubations without cofactor and measure the compound concentration at the initial time point to assess recovery. Consider using low-binding plates. The impact of non-specific binding can be more pronounced for highly lipophilic compounds.
-
Issue 3: Unexpected or unusual metabolites are detected.
-
Possible Cause: The isoxazole ring may be undergoing cleavage.
-
Possible Cause: Formation of reactive metabolites.
-
Solution: Isoxazole-containing compounds have the potential to be bioactivated to reactive electrophiles.[9] Consider conducting trapping studies with nucleophiles like glutathione (GSH) to detect the formation of reactive species.
-
-
Possible Cause: The compound is unstable under the analytical conditions (e.g., in the mass spectrometer source).
-
Solution: Analyze a sample of the parent compound that has not undergone incubation to check for in-source fragmentation or degradation. Adjust the analytical method parameters if necessary.
-
Issue 4: The in vitro clearance of the isoxazole compound underpredicts the in vivo clearance.
-
Possible Cause: The compound is metabolized by extrahepatic tissues.
-
Solution: In vitro models using liver fractions will not account for metabolism in other tissues like the intestine, kidney, or lungs.[2] Consider using S9 fractions or microsomes from these other tissues to investigate extrahepatic metabolism.
-
-
Possible Cause: Active transport of the compound into hepatocytes is not accounted for in microsomal assays.
-
Solution: If there is a significant discrepancy between microsomal and hepatocyte data, it may suggest that active uptake into the liver cells is a critical step. Hepatocytes are a more appropriate model in this case.
-
-
Possible Cause: The compound is primarily cleared by non-metabolic routes.
-
Solution: Consider other clearance mechanisms such as renal or biliary excretion.
-
Data Presentation
Table 1: Example Metabolic Stability Data for a Series of Isoxazole Analogs in Human Liver Microsomes (HLM)
| Compound ID | Structure | HLM t½ (min) | HLM CLint (µL/min/mg protein) |
| ISO-001 | R1=H, R2=CH3 | 15.2 | 45.6 |
| ISO-002 | R1=F, R2=CH3 | 28.9 | 24.0 |
| ISO-003 | R1=H, R2=CF3 | 45.1 | 15.4 |
| ISO-004 | R1=F, R2=CF3 | > 60 | < 11.6 |
| Verapamil (Control) | - | 8.5 | 81.5 |
Table 2: Comparison of Metabolic Stability Across Species for Compound ISO-001
| Species | Test System | t½ (min) | CLint (µL/min/mg protein) |
| Human | Liver Microsomes | 15.2 | 45.6 |
| Rat | Liver Microsomes | 9.8 | 70.7 |
| Mouse | Liver Microsomes | 5.4 | 128.3 |
| Dog | Liver Microsomes | 22.1 | 31.3 |
| Monkey | Liver Microsomes | 18.7 | 37.1 |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a working solution of the test compound by diluting the stock solution in incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare the NADPH regenerating system solution containing β-NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer. Keep on ice.
-
Prepare the liver microsome suspension in buffer to the desired final concentration (e.g., 0.5 mg/mL). Keep on ice.
-
-
Incubation Procedure:
-
Pre-warm the microsomal suspension and the test compound working solution at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the incubation mixture containing the microsomes and the test compound. The final concentration of the test compound is typically low (e.g., 1 µM) to be below the Michaelis-Menten constant (Km).
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.
-
Quench the reaction by adding the aliquot to a stopping solution, typically a cold organic solvent like acetonitrile or methanol, often containing an internal standard for analytical quantification.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Visualizations
Caption: Workflow for a typical in vitro metabolic stability assay.
Caption: Simplified Cytochrome P450 catalytic cycle and isoxazole metabolism.
References
- 1. In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. youtube.com [youtube.com]
- 5. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Potential for photo-crosslinking with isoxazole derivatives under UV light.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing isoxazole derivatives for photo-crosslinking under UV light.
Troubleshooting Guides
This section addresses common issues encountered during photo-crosslinking experiments with isoxazole derivatives.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Crosslinking Yield | Suboptimal UV Wavelength: Isoxazole photoactivation is most efficient at shorter UV wavelengths. Using longer wavelengths (e.g., 365 nm) will result in decreased labeling efficiency.[1][2] | - Use a 254 nm UV light source. This wavelength is consistently reported to be the most effective for isoxazole-mediated photo-crosslinking.[1][2] - Ensure the UV lamp is functioning correctly and the intensity is adequate. |
| Insufficient UV Irradiation Time: The duration of UV exposure may not be long enough to induce efficient crosslinking. | - Optimize irradiation time. A time-course experiment is recommended. For example, a study using a sulfisoxazole probe found that the optimal irradiation time was approximately 10 minutes.[1] | |
| Probe Concentration is Too Low: The concentration of the isoxazole derivative may be insufficient to achieve detectable levels of crosslinking. | - Increase the probe concentration. Perform a concentration-response experiment to determine the optimal concentration for your system. | |
| Issues with Probe-Target Binding: The isoxazole derivative may not be binding to the target protein with sufficient affinity. | - Validate probe-target binding using an independent method (e.g., thermal shift assay, surface plasmon resonance) before performing photo-crosslinking. - Modify the probe design to improve binding affinity without altering the isoxazole core. | |
| Quenching of the Excited State: Components in the reaction buffer (e.g., certain amino acids, antioxidants) may be quenching the photo-activated isoxazole. | - Review buffer composition. Avoid high concentrations of known quenchers. If possible, perform the reaction in a simple buffer like phosphate-buffered saline (PBS). | |
| High Background or Non-Specific Labeling | Probe is Hydrophobic: Hydrophobic isoxazole probes can exhibit non-specific binding to abundant proteins, especially in complex mixtures like cell lysates.[2] | - Include a competition experiment. Pre-incubate the sample with an excess of a non-photoactivatable analog of the probe to see if the labeling of the target is reduced.[3] - Add a non-ionic detergent (e.g., up to 2% Tween 20) or glycerol (up to 20%) to the wash buffer to disrupt non-specific interactions. - Optimize the probe concentration to the lowest effective level. |
| Excessive UV Irradiation: Prolonged exposure to UV light can lead to non-specific reactions and damage to proteins.[1] | - Reduce the irradiation time. Perform a time-course experiment to find the shortest time that gives sufficient specific labeling. | |
| Protein Degradation or Aggregation | Prolonged UV Exposure: High-intensity or long-duration UV irradiation can cause damage to proteins, leading to degradation or aggregation.[1][4][5][6][7][8] | - Minimize UV exposure time. - Perform irradiation on ice to minimize heat-related damage. - Include protease inhibitors in the lysis buffer to prevent degradation by endogenous proteases.[9] |
| Sample Overheating: The UV lamp can generate heat, which may lead to protein denaturation and aggregation. | - Use a cooling system during irradiation. - Irradiate in smaller volumes to allow for more efficient heat dissipation. | |
| Difficulty in Analyzing Cross-linked Products | Low Abundance of Cross-linked Species: The cross-linked protein may be present at a very low concentration, making it difficult to detect. | - Enrich for the cross-linked protein. If the probe contains a bio-orthogonal handle (e.g., an alkyne), use click chemistry to attach a biotin tag for streptavidin-based enrichment.[1] - Use sensitive detection methods, such as fluorescently labeled probes followed by in-gel fluorescence scanning.[1] |
| Complex Mass Spectra: Mass spectrometry analysis of cross-linked products can be challenging due to the heterogeneity of the adducts and the presence of unmodified peptides. | - Use specialized software for the analysis of cross-linked peptides. - Perform control experiments (no UV irradiation, no probe) to help identify background peaks.[10] - Enrichment of the adducted protein or peptides prior to MS analysis can simplify the spectra.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of photo-crosslinking with isoxazole derivatives?
A1: Upon irradiation with UV light (typically 254 nm), the isoxazole ring undergoes a photochemical reaction.[1][2] The labile N-O bond cleaves, leading to the formation of highly reactive intermediates, such as nitrenes and azirines.[1][2] These intermediates can then react with a variety of amino acid residues on a nearby protein, forming a stable covalent bond and thus "crosslinking" the isoxazole derivative to the protein.
Q2: What is the optimal UV wavelength for activating isoxazole derivatives?
A2: The optimal UV wavelength for activating isoxazole derivatives for photo-crosslinking is 254 nm.[1][2] Experiments have shown that longer wavelengths, such as 365 nm, result in significantly decreased labeling efficiency.[1][2]
Q3: Which amino acids are targeted by photo-activated isoxazole derivatives?
A3: Photo-activated isoxazoles have been shown to react with a broad range of amino acid residues. Studies have identified crosslinks to carboxylic residues (glutamic acid, aspartic acid), basic residues (lysine, arginine, histidine), hydroxylic residues (tyrosine, serine, threonine), and cysteine. There appears to be a preference for carboxylic amino acids.
Q4: Can isoxazole photo-crosslinking be used in live cells?
A4: While isoxazole photo-crosslinking has been successfully demonstrated in cell lysates (ex vivo), its application in live cells may be limited by the requirement for short-wavelength UV light (254 nm), which can cause cell damage.[1] Further research is needed to develop isoxazole derivatives that can be activated by longer, more cell-compatible wavelengths.
Q5: How can I detect and analyze the cross-linked products?
A5: The detection and analysis of cross-linked products typically involve two main approaches:
-
Gel-based methods: If the isoxazole probe is functionalized with a reporter tag (e.g., a fluorophore or a biotin tag that can be later visualized with a fluorescent streptavidin conjugate), the cross-linked proteins can be visualized by SDS-PAGE followed by in-gel fluorescence scanning or western blotting.[1]
-
Mass spectrometry: To identify the specific protein(s) that are cross-linked and to map the binding site, mass spectrometry (MS) is the method of choice.[1][4][10][11][12][13][14] Techniques like MALDI-TOF MS can be used to analyze the intact cross-linked protein, while LC-MS/MS of the digested protein can identify the modified peptides and the precise amino acid residues involved in the crosslink.[1]
Q6: How do I synthesize an isoxazole probe for photo-crosslinking?
A6: Isoxazole probes are typically synthesized to include a bio-orthogonal handle, such as a terminal alkyne or azide, to allow for downstream applications like "click" chemistry.[1][2] The synthesis often involves standard organic chemistry reactions to couple the isoxazole core to a linker containing the desired handle. Solid-phase synthesis methodologies have also been developed for the creation of diverse isoxazole libraries.[1]
Data Presentation
Table 1: Reported Photo-crosslinking Conditions for Isoxazole Derivatives
| Parameter | Recommended Condition | Notes |
| UV Wavelength | 254 nm | Longer wavelengths (e.g., 365 nm) lead to significantly lower efficiency.[1][2] |
| Irradiation Time | 5 - 30 minutes | Optimal time should be determined empirically for each system. Prolonged exposure can lead to protein degradation.[1] |
| Probe Concentration | 5 - 250 µM | The optimal concentration depends on the binding affinity of the probe and the nature of the experiment (in vitro vs. cell lysate). |
| Temperature | On ice or at 4°C | To minimize protein degradation and aggregation. |
| Buffer | Phosphate-Buffered Saline (PBS) or similar non-reactive buffer | Avoid buffers containing components that may quench the photo-activated species. |
Table 2: Quantum Yields for Isoxazole Photochemistry
| Isoxazole Derivative | Condition | Quantum Yield (Φ) | Reference |
| Isoxazole (unsubstituted) | Gas phase, 193 nm excitation | Ring-opening to HCN + CH₂CO: 0.538 ± 0.017 | [15] |
| Isoxazole (unsubstituted) | Gas phase, 193 nm excitation | Ring-opening to HCO + CH₂CN: 0.234 ± 0.068 | [15] |
| Note: Quantum yields for the photo-crosslinking reaction to proteins are not widely reported and will be highly dependent on the specific derivative, target protein, and experimental conditions. |
Experimental Protocols
Protocol 1: General Workflow for In Vitro Photo-crosslinking of an Isoxazole Derivative to a Purified Protein
-
Sample Preparation:
-
Prepare a solution of the purified target protein in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 µM.
-
Prepare a stock solution of the alkyne-functionalized isoxazole probe in DMSO.
-
Add the isoxazole probe to the protein solution to the desired final concentration (e.g., 5-50 µM). The final DMSO concentration should be kept low (<1%) to avoid effects on protein structure.
-
Incubate the mixture for 15-30 minutes at room temperature to allow for binding.
-
-
UV Irradiation:
-
Transfer the sample to a suitable container for UV irradiation (e.g., a quartz cuvette or a microcentrifuge tube with the lid open).
-
Place the sample on ice, at a fixed distance from a 254 nm UV lamp.
-
Irradiate the sample for the desired amount of time (e.g., 10-20 minutes). It is recommended to perform a time-course experiment to determine the optimal irradiation time.
-
-
Analysis by SDS-PAGE and In-Gel Fluorescence:
-
Following irradiation, add an equal volume of 2x SDS-PAGE loading buffer to the sample.
-
Perform "click" chemistry by adding a fluorescent azide (e.g., Alexa Fluor 488 azide), copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate) to the sample. Incubate in the dark for 1 hour at room temperature.
-
Separate the proteins by SDS-PAGE.
-
Visualize the cross-linked protein using an in-gel fluorescence scanner.
-
As a loading control, the gel can be subsequently stained with Coomassie Brilliant Blue.
-
Protocol 2: General Workflow for Photo-crosslinking in Cell Lysate
-
Cell Lysis:
-
Harvest cultured cells and wash with cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Photo-crosslinking:
-
Dilute the cell lysate to a working concentration (e.g., 1-2 mg/mL) in lysis buffer.
-
Add the alkyne-functionalized isoxazole probe to the desired final concentration (e.g., 50-100 µM).
-
Incubate the mixture for 30-60 minutes at 4°C with gentle rotation.
-
Transfer the lysate to a petri dish on ice and irradiate with 254 nm UV light for the optimized duration.
-
-
Enrichment and Analysis:
-
Perform "click" chemistry to attach a biotin-azide to the cross-linked proteins.
-
Enrich the biotinylated proteins using streptavidin-coated beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the enriched proteins from the beads.
-
The eluted proteins can then be analyzed by western blotting or identified by mass spectrometry.
-
Mandatory Visualization
Caption: Mechanism of isoxazole photo-crosslinking under UV light.
Caption: General experimental workflow for isoxazole photo-crosslinking.
References
- 1. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Is protein degrade by UV ? - Biochemistry [protocol-online.org]
- 5. mdpi.com [mdpi.com]
- 6. Acute exposure to ultraviolet radiation targets proteins involved in collagen fibrillogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. Photo-cross-linking and high-resolution mass spectrometry for assignment of RNA-binding sites in RNA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. A One-Step Staining Protocol for In-Gel Fluorescent Visualization of Proteins | Springer Nature Experiments [experiments.springernature.com]
- 15. pubs.acs.org [pubs.acs.org]
Refining dose-response curves for novel AMPA receptor agonists
Technical Support Center: Novel AMPA Receptor Agonists
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for refining dose-response curves for novel AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor agonists and modulators.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between an AMPA receptor agonist and a positive allosteric modulator (PAM)? A1: An AMPA receptor agonist directly binds to the glutamate binding site on the receptor to activate it and open the ion channel.[1] In contrast, a positive allosteric modulator (PAM) binds to a different site (an allosteric site) on the receptor. A PAM has little to no activity on its own but enhances the effect of the primary agonist (like glutamate) by, for example, slowing channel deactivation or desensitization.[2][3][4]
Q2: Why is receptor subunit composition important for my experiments? A2: AMPA receptors are tetramers made from combinations of four different subunits (GluA1-4). The specific subunit composition dictates the receptor's biophysical properties, including ion permeability, gating kinetics, and pharmacology. For instance, GluA2-containing receptors are typically impermeable to calcium, whereas GluA2-lacking receptors are calcium-permeable.[5][6] This can significantly impact downstream signaling and the effects of your novel compound.
Q3: What is receptor desensitization and how can it affect my dose-response curve? A3: Desensitization is a process where the receptor channel closes despite the continued presence of the agonist.[1] This occurs on a millisecond timescale and is a natural property of AMPA receptors.[5] If not properly controlled, rapid desensitization can lead to an underestimation of the peak response at higher agonist concentrations, resulting in a right-shifted and flattened dose-response curve.[7]
Q4: When should I use a recombinant cell line (e.g., HEK293) versus primary neurons? A4: Recombinant cell lines expressing specific AMPA receptor subunits (e.g., homo-tetrameric GluA2) are excellent for initial screening and mechanism-of-action studies.[8] They provide a clean, controlled system to understand how a compound interacts with a specific receptor subtype. Primary neurons, however, offer a more physiologically relevant context, as they express native heteromeric receptors along with auxiliary subunits and scaffolding proteins that can influence receptor function and pharmacology.[2]
Troubleshooting Guide
Issue 1: High variability or poor reproducibility in dose-response data.
-
Question: My EC₅₀ values are inconsistent across experiments. What could be the cause?
-
Answer:
-
Compound Stability/Solubility: Ensure your novel agonist is fully dissolved and stable in the external solution. Precipitates can alter the effective concentration. Prepare fresh stock solutions and dilute to final concentrations immediately before use.
-
Cell Health and Passage Number: Use cells from a consistent, low passage number. Cellular stress or excessive passaging can alter receptor expression and membrane properties.
-
Inconsistent Agonist Application: In electrophysiology, the speed and angle of solution application can affect the recorded response. Use a rapid perfusion system with a consistent flow rate to minimize variability.[9]
-
Assay Temperature: AMPA receptor kinetics are temperature-sensitive. Maintain a consistent temperature throughout all experiments.
-
Issue 2: The maximum response (Eₘₐₓ) of my novel agonist is much lower than glutamate.
-
Question: My compound activates the receptor, but the response is very weak, even at high concentrations. Why?
-
Answer:
-
Partial Agonism: Your compound may be a partial agonist, meaning it cannot induce the maximal conformational change required for full channel opening, even when it occupies all available binding sites.
-
Rapid Desensitization: Your compound might be causing very rapid and profound desensitization. To test this, co-apply your agonist with a positive allosteric modulator that reduces desensitization, like cyclothiazide (CTZ).[3][4] An increase in the peak response in the presence of CTZ suggests desensitization was limiting the apparent Eₘₐₓ.
-
Allosteric Inhibition: Some compounds can act as both an agonist at the glutamate site and an inhibitor at an allosteric site, leading to a complex, bell-shaped dose-response curve.[2]
-
Issue 3: I see no response, or the signal is too small to measure accurately.
-
Question: I'm applying my novel agonist but not recording a significant current. What should I check?
-
Answer:
-
Receptor Expression: Confirm that your chosen experimental system (e.g., HEK293 cells) has a high level of functional AMPA receptor expression on the cell surface.
-
Voltage Clamp Parameters: In patch-clamp experiments, ensure your holding potential (e.g., -60 mV) provides a sufficient driving force for cation influx. Check your seal resistance and series resistance; a poor-quality recording will have a low signal-to-noise ratio.[8]
-
Agonist vs. Modulator Activity: Your compound may be a PAM with no intrinsic agonist activity.[2] To test this, apply your compound in the absence and then in the presence of a low, steady-state concentration of glutamate (e.g., the EC₁₀ concentration). A PAM will significantly potentiate the glutamate response but will be inactive on its own.
-
Data Presentation: Novel AMPA Receptor Modulators
The table below summarizes key dose-response parameters for representative novel AMPA receptor modulators compared to the endogenous agonist, glutamate.
| Compound Name | Class | Key Parameter | Value | Experimental System |
| Glutamate | Full Agonist | EC₅₀ | ~1-10 µM | Native & Recombinant Receptors |
| AMPA | Full Agonist | EC₅₀ | ~45 µM | Rat Primary Hippocampal Neurons[2] |
| TAK-653 | PAM / Potentiator | EC₅₀ (Potentiation) | 0.93 µM | hGluA1i CHO Cells (Ca²⁺ Influx)[2] |
| EC₅₀ (Potentiation) | 4.4 µM | Rat Hippocampal Neurons (Patch-Clamp)[2] | ||
| Intrinsic Agonism | 1.7% of Max AMPA | Rat Hippocampal Neurons (Patch-Clamp)[2] | ||
| LCX001 | PAM / Potentiator | Effect | Leftward shift in Glutamate EC₅₀ | Recombinant GluA2 Receptors[9] |
| CX614 | PAM / Potentiator | Effect | Leftward shift in Glutamate EC₅₀ | Recombinant GluA2 Receptors[9] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Dose-Response Analysis
This protocol describes a standard method for obtaining dose-response data from cells expressing AMPA receptors.
1. Solutions and Reagents:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 1.1 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.
-
Agonist Stock Solutions: Prepare high-concentration stock solutions (e.g., 100 mM) of novel agonists in a suitable solvent (e.g., DMSO or water). Aliquot and store at -20°C or -80°C.
2. Cell Preparation:
-
Plate cells (e.g., HEK293 expressing a specific AMPA receptor subunit or primary neurons) onto glass coverslips 24-48 hours before the experiment.
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse continuously with the external solution.
3. Recording Procedure:
-
Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with internal solution.
-
Approach a target cell and form a high-resistance (>1 GΩ) gigaseal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell voltage at a holding potential of -60 mV.
-
Allow the cell to stabilize for 3-5 minutes before beginning agonist application.
4. Agonist Application and Data Acquisition:
-
Prepare a series of dilutions of the novel agonist in the external solution, ranging from a sub-threshold concentration to a saturating concentration.
-
Use a multi-barrel, fast-step perfusion system to apply each concentration to the cell for a short duration (e.g., 200-500 ms) to elicit a peak current while minimizing desensitization.
-
Ensure a sufficient washout period (e.g., 30-60 seconds) with the standard external solution between applications to allow the receptors to fully recover.
-
Record the peak inward current elicited by each agonist concentration.
5. Data Analysis:
-
Normalize the peak current response for each concentration to the maximum response observed at the saturating concentration.
-
Plot the normalized response against the logarithm of the agonist concentration.
-
Fit the data to the Hill equation to determine the EC₅₀ (concentration that produces 50% of the maximal response) and the Hill slope (n H), which describes the steepness of the curve.
Mandatory Visualizations
Caption: Workflow for a dose-response curve experiment.
Caption: Simplified AMPA receptor signaling pathway in LTP.
References
- 1. AMPA receptor - Wikipedia [en.wikipedia.org]
- 2. Strictly regulated agonist-dependent activation of AMPA-R is the key characteristic of TAK-653 for robust synaptic responses and cognitive improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The diversity of AMPA receptor inhibition mechanisms among amidine-containing compounds [frontiersin.org]
- 4. biorxiv.org [biorxiv.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Impact and Mechanism of a Novel Allosteric AMPA Receptor Modulator LCX001 on Protection Against Respiratory Depression in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid and AMPA Efficacy at the AMPA Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between the canonical AMPA receptor agonist, α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and a structurally related analog, 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid. While extensive experimental data for the 5-tert-butyl substituted analog is not widely available in existing literature, this guide serves as a framework for its evaluation. It outlines the necessary experimental protocols to determine its efficacy and provides expected signaling pathways and workflows. The comparison is grounded in the well-established pharmacology of AMPA receptors and the principles of structure-activity relationships for their agonists.
Quantitative Comparison of Agonist Efficacy
A direct quantitative comparison requires experimental data for both compounds under identical conditions. The following tables present established data for AMPA and provide a template for the data that should be acquired for the 5-tert-butyl analog.
Table 1: Receptor Binding Affinity
This table compares the binding affinity (Ki) of each compound for the AMPA receptor, typically determined through radioligand binding assays. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor Subtype | Ki (nM) | Radioligand | Reference |
| AMPA | Native (Rat Brain) | 200 - 1000 | [³H]AMPA | [1] |
| This compound | e.g., GluA2 | Data to be determined | [³H]AMPA | - |
Table 2: Functional Potency and Efficacy
This table outlines the functional potency (EC50) and efficacy of the compounds, typically measured using electrophysiological techniques. EC50 represents the concentration of the agonist that produces 50% of the maximal response, with lower values indicating higher potency.
| Compound | Receptor Subtype(s) | EC50 (µM) | Maximal Response (relative to Glutamate) | Experimental System |
| AMPA | GluA1 | ~12 | Data varies | Xenopus oocytes |
| This compound | e.g., GluA1/GluA2 | Data to be determined | Data to be determined | Xenopus oocytes / HEK cells |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways associated with AMPA receptor activation and a typical experimental workflow for characterizing a novel agonist.
Caption: AMPA Receptor Signaling Pathways.
Caption: Experimental Workflow for Agonist Characterization.
Experimental Protocols
To facilitate the direct comparison of this compound with AMPA, the following detailed experimental protocols are provided.
Protocol 1: Radioligand Binding Assay for Ki Determination
This protocol is designed to determine the binding affinity (Ki) of the test compound by measuring its ability to displace a radiolabeled ligand from the AMPA receptor.
Materials:
-
Rat cortical membranes (source of native AMPA receptors).
-
[³H]AMPA (radioligand).
-
Test compound (this compound).
-
Unlabeled AMPA (for standard curve).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation vials and scintillation fluid.
-
Glass fiber filters.
-
Filtration manifold.
Procedure:
-
Prepare a series of dilutions of the test compound and unlabeled AMPA.
-
In a reaction tube, combine the rat cortical membranes, [³H]AMPA, and either the buffer, a concentration of unlabeled AMPA, or a concentration of the test compound.
-
Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
The data will be used to generate a displacement curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radioligand) can be calculated.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes for EC50 Determination
This protocol measures the functional potency (EC50) and efficacy of the test compound by recording the ion currents it elicits from AMPA receptors expressed in Xenopus oocytes.[2]
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the desired AMPA receptor subunits (e.g., GluA1).
-
Two-electrode voltage clamp setup (amplifier, microelectrodes, perfusion system).
-
Recording solution (e.g., standard Ringer's solution).
-
Test compound (this compound).
-
AMPA (for comparison).
Procedure:
-
Surgically harvest oocytes from a female Xenopus laevis frog.
-
Prepare the oocytes by enzymatic digestion to remove the follicular layer.[2]
-
Inject the oocytes with the cRNA for the AMPA receptor subunits and incubate for 2-5 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).
-
Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
Apply increasing concentrations of the test compound via the perfusion system, recording the inward current at each concentration.
-
Wash the oocyte with recording solution between applications to allow for recovery.
-
Repeat the process with AMPA to obtain a reference dose-response curve.
-
Plot the current responses against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal current response.
Discussion and Structure-Activity Relationship Considerations
The primary structural difference between AMPA and the compound is the substitution of a methyl group with a tert-butyl group at the 5-position of the isoxazole ring. This seemingly small change can have significant implications for the compound's interaction with the AMPA receptor binding pocket.
-
Steric Hindrance: The bulkier tert-butyl group may introduce steric hindrance within the binding site, potentially altering the affinity and/or the efficacy of the compound. This could lead to a lower binding affinity (higher Ki) and/or reduced efficacy compared to AMPA.
-
Receptor Subtype Selectivity: The binding pockets of different AMPA receptor subunit combinations (e.g., GluA1/2 vs. GluA3/4) have subtle differences. The size and shape of the 5-position substituent can influence the selectivity of the agonist for specific receptor subtypes. It is plausible that the tert-butyl analog may exhibit a different subtype selectivity profile than AMPA.
-
Kinetics: The on- and off-rates of the agonist at the receptor can be affected by the tert-butyl group, which could, in turn, alter the activation and deactivation kinetics of the ion channel.
References
- 1. Physiological significance of high and low affinity agonist binding to neuronal and recombinant AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophysiological Properties of AMPA Receptors Are Differentially Modulated Depending on the Associated Member of the TARP Family - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid (ATPA) and Other Selective AMPA Agonists for Neuroscience Research
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid (ATPA) with other key selective α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor agonists. This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways to inform compound selection in neuroscience research.
The AMPA receptor, a key player in fast excitatory synaptic transmission in the central nervous system, is a critical target for therapeutic intervention in a range of neurological and psychiatric disorders. Agonists of the AMPA receptor are invaluable tools for elucidating its physiological roles and for exploring its potential as a therapeutic target. Among these, ATPA has emerged as a potent and selective agonist. This guide provides a comparative overview of ATPA and other widely used selective AMPA agonists, including AMPA itself, Quisqualate, and CPW399.
Performance Comparison of Selective AMPA Agonists
The selection of an appropriate AMPA receptor agonist is contingent on its specific pharmacological properties, including its potency (EC50) and binding affinity (Ki) for different AMPA receptor subunits. The following table summarizes the available quantitative data for ATPA and other selective AMPA agonists.
| Compound | Receptor Subtype | EC50 (µM) | Ki (nM) | Reference |
| (S)-ATPA | GluR5 | 0.13 | - | [1] |
| GluR1o | 4.5 | - | [1] | |
| GluR3o | ~15 | - | [1] | |
| GluR4o | ~15 | - | [1] | |
| AMPA | GluR1-flop | 12 | - | |
| Quisqualate | - | 0.9 | - | [2] |
| (S)-CPW399 | GluR2 | - | 393 | [2] |
| (Y702F)GluR2 | - | 3330 | [2] |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.
Signaling Pathways and Experimental Workflows
To understand the context of AMPA agonist activity, it is crucial to visualize the downstream signaling cascades and the experimental procedures used for their characterization.
AMPA Receptor Signaling Pathway
Activation of AMPA receptors by agonists like ATPA leads to the influx of sodium ions, causing depolarization of the postsynaptic membrane. This initial depolarization is critical for the activation of NMDA receptors, which subsequently allows calcium influx and the initiation of downstream signaling cascades involved in synaptic plasticity, such as Long-Term Potentiation (LTP).
Experimental Workflow for Agonist Characterization
The pharmacological properties of AMPA agonists are typically determined through a combination of in vitro techniques, primarily radioligand binding assays and electrophysiological recordings.
References
- 1. (S)-2-Amino-3-(3-hydroxy-7,8-dihydro-6H-cyclohepta[d]isoxazol-4-yl)propionic acid, a potent and selective agonist at the GluR5 subtype of ionotropic glutamate receptors. Synthesis, modeling, and molecular pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular pharmacology of the AMPA agonist, (S)-2-amino-3-(3-hydroxy-5-phenyl-4-isoxazolyl)propionic acid [(S)-APPA] and the AMPA antagonist, (R)-APPA - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the specificity of 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid for AMPA receptors
For researchers, scientists, and drug development professionals, understanding the precise molecular targets of investigational compounds is paramount. This guide provides a comparative analysis of 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid (ATPA), a potent glutamate analog, to validate its specificity for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory neurotransmission in the central nervous system.
This document summarizes key experimental data and outlines detailed protocols for assessing the binding affinity and functional selectivity of ATPA for AMPA receptors in comparison to other ionotropic glutamate receptors, namely the N-methyl-D-aspartate (NMDA) and Kainate receptors.
Executive Summary
While initially investigated as a potent AMPA receptor agonist, emerging evidence suggests that ATPA exhibits a more complex pharmacological profile with significant activity at Kainate receptors. This guide presents data that challenges the presumed specificity of ATPA for AMPA receptors and underscores the importance of comprehensive selectivity profiling.
Comparative Analysis of ATPA Specificity
To objectively assess the specificity of ATPA, a thorough comparison of its binding affinity (Ki) and functional activity (EC50) across the three major ionotropic glutamate receptors is essential. The following table summarizes the available data from published studies.
| Ligand | Receptor Subtype | Binding Affinity (Ki) [nM] | Functional Activity (EC50) [µM] |
| ATPA | AMPA | Data Not Available | ~1.2[1] |
| NMDA | Inactive | Inactive[1] | |
| Kainate | Data Not Available | Potent Agonist Activity | |
| AMPA (Reference Agonist) | AMPA | ~11,000 | 11 - 17 |
| Glutamate (Endogenous Ligand) | AMPA | Data Not Available | Potent Agonist |
| NMDA (Reference Agonist) | NMDA | Data Not Available | Potent Agonist |
| Kainate (Reference Agonist) | Kainate | Data Not Available | Potent Agonist |
Note: The available quantitative data for a direct comparison of ATPA across all three receptor types is limited. The provided EC50 value for ATPA at AMPA receptors is from a study on recombinant receptors and may not fully represent its activity on native receptors.
Experimental Protocols for Specificity Validation
Accurate determination of a compound's specificity relies on standardized and well-controlled experimental procedures. Below are detailed methodologies for key experiments used to validate the specificity of ligands like ATPA.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the binding affinity of a compound to its target receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of ATPA for AMPA, NMDA, and Kainate receptors.
Materials:
-
Membrane Preparations: Synaptosomal membranes prepared from rat brain tissue (e.g., cortex, hippocampus) expressing the target receptors.
-
Radioligands:
-
For AMPA receptors: [³H]AMPA
-
For NMDA receptors: [³H]CGP 39653
-
For Kainate receptors: [³H]Kainate
-
-
Test Compound: ATPA in a range of concentrations.
-
Non-specific Binding Control: A high concentration of a known ligand for each receptor (e.g., L-glutamate for AMPA, unlabeled CGP 39653 for NMDA, and unlabeled Kainate for Kainate receptors).
-
Assay Buffer: Appropriate buffer for each receptor type (e.g., Tris-HCl with additives).
-
Filtration Apparatus: 96-well harvester and glass fiber filters (e.g., GF/C).
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, radioligand at a fixed concentration (typically near its Kd), and varying concentrations of ATPA.
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to allow the binding to reach equilibrium.
-
Termination: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of ATPA that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Electrophysiological Assays
Electrophysiology allows for the functional characterization of a compound's effect on receptor activity, such as ion channel opening and current flow.
Objective: To determine the half-maximal effective concentration (EC50) of ATPA for inducing currents at AMPA, NMDA, and Kainate receptors and to assess its agonist or antagonist properties.
Materials:
-
Expression System: Xenopus oocytes or mammalian cell lines (e.g., HEK293 cells) expressing specific subunits of AMPA, NMDA, or Kainate receptors.
-
Recording Equipment: Two-electrode voltage-clamp or patch-clamp setup, including amplifiers, digitizers, and data acquisition software.
-
Electrodes: Glass microelectrodes filled with an appropriate internal solution.
-
External Solution: Physiological saline solution (e.g., Ringer's solution for oocytes, artificial cerebrospinal fluid for neurons).
-
Agonists and Antagonists: ATPA, AMPA, NMDA, Kainate, and specific antagonists for each receptor (e.g., CNQX for AMPA/Kainate, AP5 for NMDA).
Procedure:
-
Cell Preparation: Prepare and culture the cells or oocytes expressing the target receptors.
-
Recording Setup: Place the cell in the recording chamber and establish a whole-cell or two-electrode voltage-clamp configuration.
-
Baseline Recording: Record the baseline membrane current in the absence of any agonist.
-
Agonist Application: Apply known concentrations of the reference agonists (AMPA, NMDA, Kainate) to elicit maximal currents and establish a positive control.
-
ATPA Application: Apply increasing concentrations of ATPA to the cell and record the resulting currents.
-
Antagonist Co-application: To confirm the receptor mediating the response, co-apply ATPA with a specific antagonist for the suspected receptor and observe any inhibition of the current.
-
Data Analysis: Plot the dose-response curve for ATPA, with the agonist concentration on the x-axis and the normalized current response on the y-axis. Fit the data with a sigmoidal function to determine the EC50 value.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the underlying biological context, the following diagrams are provided.
Caption: Experimental workflow for validating ATPA specificity.
Caption: Simplified AMPA receptor signaling pathway.
Conclusion
The comprehensive validation of a compound's specificity is a critical step in drug discovery and neuroscience research. The data and protocols presented in this guide highlight that while ATPA was initially characterized as an AMPA receptor agonist, further investigation reveals a more nuanced interaction with ionotropic glutamate receptors, with notable activity at Kainate receptors. This underscores the necessity for rigorous and comparative pharmacological profiling to accurately define the molecular targets of novel chemical entities. Researchers are encouraged to employ the outlined experimental approaches to thoroughly characterize the selectivity of their compounds of interest.
References
Comparative analysis of the pharmacological profile of novel AMPA receptor ligands.
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the pharmacological profiles of novel α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor ligands. This document summarizes key quantitative data, details experimental protocols, and visualizes critical pathways to facilitate informed decision-making in neuroscience research.
The AMPA receptor, a key mediator of fast excitatory neurotransmission in the central nervous system, is a critical target for therapeutic intervention in a range of neurological and psychiatric disorders.[1] The development of novel ligands, including positive allosteric modulators (PAMs), negative allosteric modulators (NAMs), and competitive antagonists, offers promising avenues for treating conditions such as epilepsy, cognitive disorders, and depression.[2][3] This guide presents a comparative analysis of the pharmacological properties of recently developed AMPA receptor ligands to aid researchers in selecting appropriate tools for their studies.
Pharmacological Data of Novel AMPA Receptor Ligands
The following tables summarize the in vitro and in vivo pharmacological data for representative novel AMPA receptor ligands. These tables provide a quantitative comparison of their binding affinity, potency, and efficacy.
Positive Allosteric Modulators (PAMs)
| Compound | Target/Assay | EC50 (µM) | Efficacy (% Potentiation) | Reference |
| S 47445 | Human/Rat AMPA Receptors | 2.5 - 5.4 | ~8-fold potentiation | [Servier] |
| MDI-222 | AMPA Receptor | Not specified | Cognition enhancing | [Ward et al., 2020][4] |
| Bis(pyrimidine) derivative | Kainate-induced currents | 10⁻³ (nM) | Up to 77% | [Novel Nanomolar Allosteric Modulators of AMPA Receptor of Bis(pyrimidine) Series] |
| JAMI1001A | AMPA Receptor | Not specified | Not specified | [FUNCTIONAL ANALYSIS OF A NOVEL POSITIVE ALLOSTERIC MODULATOR OF AMPA RECEPTORS][5] |
Negative Allosteric Modulators (NAMs)
| Compound | Target/Assay | IC50 (µM) | Notes | Reference |
| Perampanel | AMPA-induced Ca²⁺ influx | 0.093 | Non-competitive antagonist | [Rogawski et al.] |
| RAP-219 | TARPγ8-associated AMPA receptors | Not specified | Highly selective NAM | [Rapport Therapeutics][6] |
| GYKI 52466 | AMPA-evoked inward currents | ~7.5 | Non-competitive antagonist | [In Vivo and in Vitro Evaluation of AMPA Receptor Antagonists][7] |
Competitive Antagonists
| Compound | Target/Assay | IC50 (µM) | ED50 (mg/kg, i.v.) | Reference |
| LY293558 | ³H-AMPA displacement | Not specified | Not specified | [O'Neill et al., 1995][8] |
| Phenylalanine-based derivative | AMPA Receptor | Not specified | Anticonvulsant activity in 6-Hz test | [Phenylalanine-Based AMPA Receptor Antagonist][9] |
| NBQX | AMPA-evoked inward currents | ~0.4 | ~32 (µmol/kg) | [In Vivo and in Vitro Evaluation of AMPA Receptor Antagonists][7] |
| PNQX | AMPA-evoked inward currents | ~1 | ~17 (µmol/kg) | [In Vivo and in Vitro Evaluation of AMPA Receptor Antagonists][7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
Radioligand Binding Assay for AMPA Receptors
This protocol describes a method for determining the binding affinity of novel ligands for the AMPA receptor using radiolabeled AMPA.
Materials:
-
[³H]AMPA (specific activity ~50-70 Ci/mmol)
-
Rat brain cortices
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Incubation Buffer: 50 mM Tris-HCl with 100 mM KSCN, pH 7.4
-
Unlabeled AMPA (for non-specific binding)
-
Test compounds
-
Glass fiber filters (GF/B or GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat brain cortices in ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Wash the resulting pellet by resuspension in fresh Homogenization Buffer and repeat the centrifugation step twice.
-
Resuspend the final pellet in Wash Buffer and determine the protein concentration using a standard assay (e.g., Bradford or BCA).
-
Store the membrane preparation in aliquots at -80°C.[10]
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of Incubation Buffer, 50 µL of test compound at various concentrations (or buffer for total binding, or 1 mM unlabeled AMPA for non-specific binding), and 50 µL of [³H]AMPA (final concentration ~1-5 nM).
-
Initiate the binding reaction by adding 100 µL of the membrane preparation (50-100 µg of protein).
-
Incubate the plate at 4°C for 60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in Wash Buffer using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 values (the concentration of test compound that inhibits 50% of specific [³H]AMPA binding) by non-linear regression analysis using software such as Prism.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the procedure for recording AMPA receptor-mediated currents from cultured neurons or brain slices.
Materials:
-
Cultured neurons or acute brain slices
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose, bubbled with 95% O₂/5% CO₂.
-
Internal solution containing (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 ATP-Na₂, 0.3 GTP-Na₂, pH adjusted to 7.3 with CsOH.
-
Patch pipettes (3-5 MΩ resistance)
-
Patch-clamp amplifier and data acquisition system
-
Microscope with DIC optics
-
AMPA receptor agonist (e.g., glutamate or AMPA)
-
Test compounds
Procedure:
-
Preparation:
-
Prepare brain slices (250-300 µm thick) using a vibratome in ice-cold, oxygenated aCSF.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
For cultured neurons, place the coverslip in the recording chamber.
-
-
Recording:
-
Transfer a slice or coverslip to the recording chamber and perfuse with oxygenated aCSF at a constant rate.
-
Visualize neurons using the microscope and approach a target neuron with a patch pipette filled with internal solution.
-
Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane (cell-attached configuration).
-
Apply a brief pulse of negative pressure to rupture the membrane and achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -70 mV to record AMPA receptor-mediated excitatory postsynaptic currents (EPSCs).
-
-
Drug Application and Data Acquisition:
-
Establish a stable baseline recording of spontaneous or evoked EPSCs.
-
Apply the test compound to the perfusion bath at the desired concentration.
-
Record changes in the amplitude, frequency, and kinetics of the EPSCs.
-
To determine EC50 or IC50 values, apply the agonist at a fixed concentration in the presence of varying concentrations of the test compound.
-
Analyze the data using appropriate software (e.g., pCLAMP, AxoGraph).
-
Novel Object Recognition (NOR) Test
The NOR test is a behavioral assay used to assess learning and memory in rodents, which is sensitive to the effects of cognitive enhancers like AMPA receptor PAMs.
Materials:
-
Open-field arena (e.g., 40 x 40 x 40 cm)
-
Two sets of identical objects (familiar objects)
-
One set of different objects (novel objects)
-
Video camera and tracking software
Procedure:
-
Habituation:
-
On day 1, place each animal in the empty open-field arena and allow it to explore freely for 5-10 minutes. This reduces novelty-induced stress during testing.
-
-
Training (Familiarization) Phase:
-
On day 2, place two identical objects (familiar objects) in opposite corners of the arena.
-
Place the animal in the center of the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).
-
Record the time the animal spends exploring each object (sniffing or touching with the nose).
-
-
Testing Phase:
-
After a retention interval (e.g., 1 to 24 hours), return the animal to the arena.
-
In the arena, one of the familiar objects has been replaced with a novel object.
-
Allow the animal to explore the objects for a set period (e.g., 5 minutes) and record the exploration time for each object.
-
-
Data Analysis:
-
Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one.
-
Compare the DI between treatment groups to assess the effect of the test compound on memory.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by AMPA receptor ligands and a typical experimental workflow for their characterization.
References
- 1. AMPA receptor - Wikipedia [en.wikipedia.org]
- 2. New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis [mdpi.com]
- 4. Pharmacological characterisation of MDI-222, a novel AMPA receptor positive allosteric modulator with an improved safety profile -ORCA [orca.cardiff.ac.uk]
- 5. FUNCTIONAL ANALYSIS OF A NOVEL POSITIVE ALLOSTERIC MODULATOR OF AMPA RECEPTORS DERIVED FROM A STRUCTURE-BASED DRUG DESIGN STRATEGY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RAP-219 | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 7. In vivo and in vitro evaluation of AMPA receptor antagonists in rat hippocampal neurones and cultured mouse cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo antagonism of AMPA receptor activation by (3S, 4aR, 6R, 8aR)-6-[2-(1(2)H-tetrazole-5-yl) ethyl] decahydroisoquinoline-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. giffordbioscience.com [giffordbioscience.com]
Off-Target Effects of Synthetic Isoxazole-Based Compounds in Neuroscience: A Comparative Guide
A detailed analysis of the off-target profiles of isoxazole-based compounds is crucial for advancing neuroscience research and drug development. This guide provides a comparative overview of the off-target effects of zonisamide, a prominent isoxazole-based antiepileptic drug, alongside the atypical antipsychotics risperidone and olanzapine as non-isoxazole comparators. By presenting quantitative binding data, detailed experimental protocols, and illustrative signaling pathways, this guide aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their work.
Comparative Analysis of Off-Target Binding Profiles
The therapeutic efficacy and adverse effect profile of a drug are intrinsically linked to its interactions with a spectrum of on-target and off-target molecules. Synthetic isoxazole-based compounds have garnered significant attention in neuroscience for their diverse therapeutic potential. However, a thorough understanding of their off-target effects is paramount to mitigate unintended consequences and optimize drug design.
This guide focuses on zonisamide, a marketed antiepileptic drug containing an isoxazole ring. To provide a clear comparative landscape, its off-target binding profile is contrasted with that of two widely prescribed atypical antipsychotics, risperidone and olanzapine, which represent a different structural class.
Quantitative Off-Target Binding Data
The following tables summarize the binding affinities (Ki in nM and IC50 in µM) of zonisamide, risperidone, and olanzapine for a range of central nervous system (CNS) receptors and enzymes. Lower Ki and IC50 values indicate higher binding affinity.
Table 1: Off-Target Binding Profile of Zonisamide
| Target | Ki (nM) | IC50 (µM) | Potential Clinical Implication |
| Primary Targets | |||
| Voltage-gated Na+ Channels | - | - | Anticonvulsant effect |
| T-type Ca2+ Channels | - | - | Anticonvulsant effect |
| Off-Targets | |||
| Carbonic Anhydrase | Weak inhibitor | - | Metabolic acidosis, kidney stones |
| Monoamine Oxidase B (MAO-B) | - | 25[1][2] | Potential utility in Parkinson's disease, mood regulation |
Table 2: Comparative Off-Target Binding Affinities (Ki, nM) of Risperidone and Olanzapine [3]
| Receptor | Risperidone Ki (nM) | Olanzapine Ki (nM) |
| Dopamine Receptors | ||
| D1 | 360 | 31 |
| D2 | 3.3 | 11 |
| D3 | 10 | 48 |
| D4 | 7.3 | 27 |
| Serotonin Receptors | ||
| 5-HT1A | 420 | 2000 |
| 5-HT1D | 19 | 100 |
| 5-HT2A | 0.16 | 4 |
| 5-HT2C | 5 | 13 |
| 5-HT6 | 18 | 10 |
| 5-HT7 | 2 | 57 |
| Adrenergic Receptors | ||
| α1A | 0.8 | 19 |
| α1B | 1.6 | 54 |
| α2A | 1.6 | 230 |
| α2C | 1.1 | 160 |
| Histamine Receptors | ||
| H1 | 20 | 7 |
| Muscarinic Receptors | ||
| M1 | >10,000 | 19 |
| M2 | >10,000 | 69 |
| M3 | >10,000 | 25 |
| M4 | >10,000 | 18 |
| M5 | >10,000 | 43 |
Experimental Protocols
The determination of on- and off-target activities of investigational compounds is a critical step in drug discovery and development. Standardized and robust experimental protocols are employed to generate reliable and comparable data.
Radioligand Binding Assays
Radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor. The general principle involves the competition between a radiolabeled ligand with a known affinity for the receptor and the unlabeled test compound.
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
A radiolabeled ligand specific for the receptor (e.g., [3H]-spiperone for D2 receptors).
-
Test compound at various concentrations.
-
A non-specific binding control (a high concentration of an unlabeled ligand).
-
Assay buffer.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the receptor preparation, radiolabeled ligand, and varying concentrations of the test compound. For total binding wells, only the receptor and radioligand are added. For non-specific binding wells, the receptor, radiolabeled ligand, and a high concentration of a known unlabeled ligand are added.
-
Equilibrium: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate the bound from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: After the filters have dried, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) is determined by non-linear regression analysis of the competition binding curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vitro Safety Pharmacology Profiling (e.g., Eurofins SafetyScreen Panels)
Pharmaceutical companies and contract research organizations (CROs) like Eurofins offer standardized panels to screen compounds against a broad range of off-targets. These panels typically include a diverse set of receptors, ion channels, enzymes, and transporters known to be associated with adverse drug reactions.
Objective: To identify potential off-target liabilities of a test compound early in the drug discovery process.
Methodology:
-
Compound Submission: The test compound is submitted at a specified concentration (commonly 10 µM for initial screening).
-
Assay Execution: A battery of standardized assays, predominantly radioligand binding assays and enzyme inhibition assays, are performed in a high-throughput format.
-
Data Reporting: The results are typically reported as the percentage of inhibition of radioligand binding or enzyme activity at the tested concentration. A significant interaction is generally considered to be >50% inhibition.
-
Follow-up Studies: For compounds that show significant activity in the initial screen, follow-up dose-response curves are generated to determine IC50 or Ki values.
Visualizing a Key Signaling Pathway and Experimental Workflow
To better understand the implications of on- and off-target effects, visual representations of signaling pathways and experimental workflows are invaluable.
Conclusion
The analysis of off-target effects is an indispensable component of modern neuroscience drug discovery. While isoxazole-based compounds like zonisamide offer significant therapeutic benefits, their potential for off-target interactions, such as the inhibition of MAO-B and carbonic anhydrase, warrants careful consideration. In contrast, non-isoxazole compounds like risperidone and olanzapine exhibit a broad spectrum of off-target activities at various CNS receptors, which contribute to both their therapeutic actions and their side-effect profiles.
This guide highlights the importance of comprehensive off-target screening and provides a framework for comparing the pharmacological profiles of different compound classes. Acknowledging the current data gaps, particularly the need for a more extensive public off-target profile for zonisamide, is crucial for directing future research efforts. By employing rigorous experimental protocols and leveraging comparative data, researchers can better predict the clinical behavior of novel isoxazole-based compounds and accelerate the development of safer and more effective therapies for neurological and psychiatric disorders.
References
Head-to-head comparison of 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid and kainate
A Head-to-Head Comparison of ATPA and Kainate for Glutamate Receptor Research
An objective guide for researchers, scientists, and drug development professionals on the distinct properties and applications of two key glutamate receptor agonists: ATPA and Kainate.
In the intricate landscape of neuroscience and pharmacology, the precise modulation of glutamate receptors is paramount for dissecting neural circuits and developing novel therapeutics. Among the vast toolkit of chemical probes, 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid (ATPA) and kainate (kainic acid) stand out as critical agonists for the ionotropic glutamate receptor (iGluR) family. While both compounds activate subsets of these receptors, their selectivity profiles, potency, and resulting physiological effects differ significantly. This guide provides a detailed comparison of ATPA and kainate, supported by quantitative data and experimental protocols, to aid researchers in selecting the appropriate tool for their specific scientific inquiries.
Core Properties and Mechanism of Action
ATPA and kainate are both excitatory amino acid analogues that bind to and activate iGluRs, which are ligand-gated ion channels permeable to cations like Na+ and K+, and in some cases, Ca2+.[1][2] Their primary targets are the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and kainate receptors (KARs).[3]
-
Kainate (Kainic Acid): A potent agonist derived from seaweed, kainate is considered a broad-spectrum agonist within the non-NMDA receptor family.[1] It activates both AMPA and kainate receptors.[4] This broad activity can be advantageous for general stimulation of excitatory pathways but presents challenges when trying to isolate the function of a specific receptor subtype.[1][4] Kainate's activation of kainate receptors can have diverse effects, including postsynaptic depolarization and presynaptic modulation of both glutamate and GABA release.[1][5]
-
ATPA: In contrast, ATPA is a synthetic compound designed for greater selectivity. It is recognized as a potent and selective agonist for AMPA receptors, particularly those containing the GluA1-4 subunits, and shows significant activity at kainate receptors composed of GluK5 subunits.[6] Its structure, featuring a tert-butyl group, confers a distinct pharmacological profile compared to the parent AMPA molecule.
The fundamental difference lies in their selectivity. Kainate is a powerful tool for inducing broad excitatory effects and is often used in models of epilepsy due to its potent convulsive properties.[1] ATPA, with its more refined selectivity, is better suited for studies aiming to parse the specific roles of AMPA receptors or GluK5-containing kainate receptors in synaptic transmission and plasticity.[6]
Quantitative Comparison: Potency and Binding Affinity
The efficacy and utility of these agonists are best understood through their quantitative pharmacological parameters, such as EC50 (half-maximal effective concentration) and Ki (inhibition constant) or Kd (dissociation constant).[7][8][9][10] The EC50 value indicates the concentration of the agonist required to elicit 50% of the maximum biological response, serving as a measure of potency.[8] Ki/Kd values reflect the binding affinity of the ligand to the receptor; a lower value signifies a stronger interaction.
| Compound | Receptor Subtype | Parameter | Value (µM) | Notes |
| ATPA | GluK5 | EC50 | ~1.3 | Potent agonist at GluK5-containing kainate receptors.[6] |
| AMPA (native) | EC50 | ~10-50 | Moderate potency at AMPA receptors. | |
| Kainate | GluK1/GluA2 | Ki | ~0.05 | High affinity for various kainate and AMPA receptor subunits. |
| GluK2 | EC50 | ~0.4 | High potency at GluK2-containing kainate receptors. | |
| AMPA (GluA1-4) | EC50 | ~100-400 | Lower potency at AMPA receptors compared to kainate receptors.[11] |
Note: These values are approximate and can vary significantly based on the experimental system (e.g., cell type, receptor subunit composition, expression levels) and assay conditions.[12]
Signaling Pathways and Downstream Effects
Activation of both AMPA and kainate receptors by their respective agonists leads to the opening of their integral ion channels. This allows for the influx of sodium (Na+) ions and efflux of potassium (K+) ions, causing rapid depolarization of the neuronal membrane.[1][13] This depolarization is the primary mechanism for fast excitatory postsynaptic potentials (EPSPs) in the central nervous system.[14]
Certain subunit compositions of both AMPA and kainate receptors can also permit the influx of calcium (Ca2+), a critical second messenger involved in a multitude of cellular processes, including synaptic plasticity (LTP and LTD) and gene expression.[13][15]
Beyond their ionotropic function, both receptor types can engage in metabotropic signaling. Kainate receptors have been shown to modulate neuronal excitability through G-protein-coupled pathways, independent of their channel function.[5] Similarly, AMPA receptors can interact with and activate intracellular signaling cascades, such as the Lyn-MAPK pathway, to influence gene expression, for example, of brain-derived neurotrophic factor (BDNF).[16]
Figure 1: Signaling pathways activated by ATPA and Kainate.
Experimental Protocols
Characterizing the effects of ATPA and kainate requires specific and robust experimental methodologies. The two primary techniques are radioligand binding assays and patch-clamp electrophysiology.
Radioligand Binding Assay
This technique is used to determine the binding affinity (Kd or Ki) of a compound for a specific receptor.[17][18][19]
Objective: To quantify the affinity of unlabeled ATPA or kainate by measuring how effectively they compete with a radiolabeled ligand (e.g., [³H]AMPA or [³H]kainate) for binding to membranes prepared from cells or tissues expressing the target receptors.[17]
Protocol Outline:
-
Membrane Preparation: Homogenize tissue or cultured cells known to express AMPA/kainate receptors and isolate the membrane fraction through centrifugation.
-
Incubation: Incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]kainate) and varying concentrations of the unlabeled test compound (ATPA or kainate).
-
Separation: After reaching equilibrium, separate the receptor-bound radioligand from the unbound radioligand via rapid vacuum filtration through glass fiber filters.[17][20]
-
Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the competing unlabeled ligand. Fit the data to a sigmoidal dose-response curve to determine the IC50 (concentration causing 50% inhibition), from which the Ki value can be calculated using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This is the gold standard for measuring the functional effects of agonists on ion channels, providing data on potency (EC50), kinetics, and ion permeability.[21][22][23][24]
Objective: To record the ion currents elicited by the application of ATPA or kainate to a single cell expressing the receptors of interest.
Protocol Outline:
-
Cell Preparation: Use cultured neurons or heterologous expression systems (e.g., HEK293 cells or Xenopus oocytes) transfected with specific glutamate receptor subunit cDNAs.
-
Recording Configuration: Achieve a whole-cell patch-clamp configuration, where a glass micropipette forms a high-resistance seal with the cell membrane, allowing control of the membrane potential and measurement of transmembrane currents.
-
Drug Application: Apply known concentrations of ATPA or kainate to the cell using a rapid perfusion system. To isolate specific receptor responses, pharmacological blockers for other receptors (e.g., NMDA receptor antagonists) are typically included.[21]
-
Data Acquisition: Record the resulting inward currents at a fixed holding potential (e.g., -60 mV).
-
Data Analysis: Construct a dose-response curve by plotting the peak current amplitude against the agonist concentration. Fit this curve with the Hill equation to determine the EC50 and the Hill coefficient.
Figure 2: Workflow for comparing ATPA and Kainate properties.
Selectivity and Application
The choice between ATPA and kainate hinges on the experimental goal.
-
Use Kainate for:
-
Inducing strong, widespread neuronal excitation.
-
Modeling excitotoxicity and seizures in vitro and in vivo.[1]
-
Studying the general function of non-NMDA receptors when subtype specificity is not required.
-
-
Use ATPA for:
-
Probing the function of AMPA receptors with higher selectivity than kainate.
-
Investigating the specific roles of GluK5-containing kainate receptors.[6]
-
Studies where the potent, often excitotoxic, effects of kainate need to be avoided.
-
Figure 3: Receptor selectivity of ATPA and Kainate.
Conclusion
ATPA and kainate are indispensable tools in neuroscience research, each offering a distinct profile of activity at ionotropic glutamate receptors. Kainate serves as a potent, broad-spectrum agonist ideal for inducing strong excitation, while ATPA provides a more selective means to investigate the specific functions of AMPA and GluK5-containing kainate receptors. A thorough understanding of their respective potencies, affinities, and downstream effects—quantified through rigorous experimental methods like electrophysiology and binding assays—is essential for the accurate interpretation of experimental results and the advancement of glutamate receptor pharmacology.
References
- 1. Kainate receptor - Wikipedia [en.wikipedia.org]
- 2. What are Kainate receptor agonists and how do they work? [synapse.patsnap.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Selective antagonism of AMPA receptors unmasks kainate receptor-mediated responses in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kainate Receptor Signaling in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterisation of the effects of ATPA, a GLU(K5) kainate receptor agonist, on GABAergic synaptic transmission in the CA1 region of rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. EC50 - Wikipedia [en.wikipedia.org]
- 9. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 10. doctor2018.jumedicine.com [doctor2018.jumedicine.com]
- 11. Sci-Hub [sci-hub.st]
- 12. Evidence for an effect of receptor density on ligand occupancy and agonist EC50 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The role of AMPA receptors in postsynaptic mechanisms of synaptic plasticity [frontiersin.org]
- 14. AMPA receptor - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 19. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. asu.elsevierpure.com [asu.elsevierpure.com]
- 24. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction | Springer Nature Experiments [experiments.springernature.com]
Confirming the agonist properties of 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid with antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental data confirming the agonist properties of 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid (ATPA) at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors through the use of selective antagonists. The data presented herein is crucial for researchers in neuroscience and pharmacology engaged in the study of excitatory neurotransmission and the development of novel therapeutic agents targeting the glutamatergic system.
Introduction to ATPA
This compound (ATPA) is a potent and selective agonist for the AMPA subtype of ionotropic glutamate receptors. Specifically, the (S)-isomer of ATPA has been identified as the active form, demonstrating excitatory effects in neuronal preparations. This activity is characterized by the depolarization of neurons through the influx of cations, primarily Na+, upon binding to and activation of AMPA receptors. To definitively characterize (S)-ATPA as an AMPA receptor agonist, it is essential to demonstrate that its effects can be competitively inhibited by known AMPA receptor antagonists.
Experimental Confirmation of Agonist Activity
The agonist properties of (S)-ATPA have been confirmed in electrophysiological studies using the rat cortical wedge preparation. In these experiments, (S)-ATPA was shown to produce an excitatory response with an apparent dissociation constant (KD) of 16 microM[1]. This excitatory effect was demonstrated to be mediated by AMPA receptors through the use of selective antagonists.
Antagonism by NBQX
The selective and competitive AMPA receptor antagonist, 6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-dione (NBQX), has been utilized to confirm the AMPA receptor-mediated action of (S)-ATPA. Studies have shown that the excitatory response induced by (S)-ATPA is partially blocked by concentrations of NBQX that are known to attenuate the effects of the canonical AMPA receptor agonist, AMPA itself[1]. This finding provides direct evidence that (S)-ATPA exerts its agonist effects through the AMPA receptor.
Insensitivity to NMDA Receptor Antagonists
To further delineate the receptor specificity of (S)-ATPA, its effects have been examined in the presence of a selective N-methyl-D-aspartate (NMDA) receptor antagonist, D-2-amino-5-phosphonopentanoic acid (D-AP5). The excitatory response to (S)-ATPA was found to be unaffected by D-AP5, confirming that (S)-ATPA does not act on NMDA receptors and is selective for the AMPA subtype[1].
Comparative Antagonist Data
| Antagonist | Chemical Name | Mechanism of Action | Reported IC50 for AMPA Receptors |
| NBQX | 6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-dione | Competitive Antagonist | ~0.1 - 1 µM |
| CNQX | 6-cyano-7-nitroquinoxaline-2,3-dione | Competitive Antagonist | 0.3 µM |
Note: IC50 values can vary depending on the experimental conditions, such as the agonist concentration and the specific receptor subunit composition.
Experimental Protocols
The following provides a generalized methodology for confirming the agonist properties of a compound like ATPA using electrophysiological techniques in a brain slice preparation, based on standard laboratory practices.
Rat Cortical Wedge Preparation and Electrophysiological Recording
-
Slice Preparation:
-
Male Wistar rats are euthanized in accordance with institutional animal care and use committee guidelines.
-
The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 dextrose.
-
Coronal or sagittal slices (300-400 µm thick) containing the cerebral cortex are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF at a constant flow rate.
-
Extracellular field potentials or whole-cell patch-clamp recordings are obtained from neurons in the cortical layers.
-
For field potential recordings, a stimulating electrode is placed in the underlying white matter, and a recording electrode is placed in the cortical gray matter.
-
For whole-cell recordings, individual neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy.
-
-
Drug Application:
-
A stable baseline response is recorded for at least 10-15 minutes.
-
(S)-ATPA is applied to the bath at a known concentration (e.g., its KD of 16 µM) to elicit a stable excitatory response.
-
Once a stable agonist response is achieved, the antagonist (e.g., NBQX or CNQX) is co-applied at increasing concentrations to determine its inhibitory effect.
-
A washout period with aCSF is performed to observe the reversal of the antagonist's effect.
-
-
Data Analysis:
-
The amplitude and/or frequency of the evoked responses are measured.
-
Dose-response curves for the antagonist are constructed by plotting the percentage inhibition of the ATPA-induced response against the antagonist concentration.
-
The IC50 value for the antagonist is calculated from the dose-response curve.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the AMPA receptor signaling pathway and a typical experimental workflow for confirming agonist properties with antagonists.
Caption: AMPA Receptor Signaling Pathway initiated by an agonist.
Caption: Experimental workflow for agonist confirmation.
References
Benchmarking 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid against first-generation AMPA agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic agonist 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid (ATPA) against first-generation α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor agonists, including AMPA, quisqualate, and kainate. The following sections detail their comparative pharmacology, experimental protocols for assessment, and the intracellular signaling pathways they trigger.
Introduction to AMPA Receptor Agonists
AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system.[1] Their activation and modulation are fundamental to synaptic plasticity, the cellular basis of learning and memory.[2] First-generation agonists such as AMPA, quisqualate, and kainate have been instrumental in characterizing these receptors. ATPA, a synthetic analog, has also been investigated, revealing a complex pharmacological profile with selectivity for certain glutamate receptor subtypes. This guide aims to provide a clear, data-driven comparison to aid researchers in selecting the appropriate agonist for their experimental needs.
Comparative Pharmacology
The pharmacological effects of AMPA receptor agonists are primarily defined by their binding affinity (Ki), potency (EC50), and efficacy (maximal response). While ATPA is recognized as a potent agonist at kainate receptors, its activity at AMPA receptors is also of significant interest, particularly for dissecting the contributions of different glutamate receptor subtypes to physiological and pathological processes.[3] The (S)-enantiomer of ATPA is the active agonist form at AMPA receptors, whereas the (R)-enantiomer has been shown to act as an antagonist.[4]
Agonist Potency (EC50) at AMPA Receptor Subtypes
The following table summarizes the half-maximal effective concentration (EC50) of (S)-ATPA and first-generation AMPA agonists at different AMPA receptor subunits. Lower EC50 values indicate higher potency.
| Agonist | GluA1 (EC50, µM) | GluA3 (EC50, µM) | GluA4 (EC50, µM) | Notes |
| (S)-ATPA | 22[4] | ~8[4] | ~8[4] | Shows lower efficacy compared to kainate.[4] |
| AMPA | 12 (flop)[5] | - | - | A study on rat cortical slices reported a log EC50 of -5.18, which corresponds to approximately 6.6 µM.[6] |
| Quisqualate | - | - | - | In rat cortical slices, the log EC50 was reported as -4.62, corresponding to approximately 24 µM.[6] |
| Kainate | 46 (flop)[5] | - | - | Often used as a reference for maximal efficacy at AMPA receptors.[4] |
Note: EC50 values can vary depending on the expression system (e.g., Xenopus oocytes, mammalian cells), the specific splice variant of the receptor subunit (e.g., flip/flop), and the presence of auxiliary subunits.
Agonist Efficacy
Efficacy refers to the maximal response an agonist can produce upon binding to the receptor. (S)-ATPA has been shown to be a partial agonist at GluA1, GluA3, and GluA4-containing AMPA receptors, producing maximal steady-state currents that are only 5.4-33% of those evoked by the full agonist kainate.[4] In contrast, AMPA and quisqualate are generally considered full agonists at most AMPA receptor subtypes, though their efficacy can be influenced by receptor composition and experimental conditions.[5][6]
Experimental Protocols
Accurate benchmarking of AMPA receptor agonists relies on robust and standardized experimental protocols. The two primary methods for characterizing agonist affinity, potency, and efficacy are radioligand binding assays and whole-cell patch-clamp electrophysiology.
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of unlabeled agonists for the AMPA receptor.
Materials:
-
Cell membranes expressing the AMPA receptor subtype of interest.
-
[³H]-AMPA (radioligand).
-
Unlabeled agonist (competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing AMPA receptors in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of [³H]-AMPA and varying concentrations of the unlabeled agonist.
-
Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of [³H]-AMPA displacement against the concentration of the unlabeled agonist. The IC50 (concentration of unlabeled agonist that displaces 50% of the radioligand) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology for Determining Potency (EC50) and Efficacy
This technique allows for the measurement of ion currents flowing through the AMPA receptor channel in response to agonist application.[7]
Objective: To determine the EC50 and maximal efficacy of agonists at functional AMPA receptors.
Materials:
-
Cells expressing the AMPA receptor subtype of interest (e.g., cultured neurons or transfected HEK293 cells).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass pipettes.
-
Intracellular solution (e.g., containing K-gluconate, KCl, MgCl₂, EGTA, HEPES, ATP, GTP).
-
Extracellular solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, glucose, HEPES).
-
Agonist solutions of varying concentrations.
Procedure:
-
Cell Preparation: Plate cells on coverslips for recording.
-
Pipette Fabrication: Pull glass pipettes to a resistance of 3-7 MΩ.
-
Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.
-
Voltage Clamp: Clamp the cell membrane at a holding potential of -60 to -70 mV to record inward currents.
-
Agonist Application: Perfuse the cell with the extracellular solution containing a known concentration of the agonist.
-
Current Recording: Record the resulting inward current, which represents the flow of ions through the activated AMPA receptors.
-
Dose-Response Curve: Apply a range of agonist concentrations and record the corresponding current amplitudes.
-
Data Analysis: Plot the normalized current response against the agonist concentration and fit the data with a sigmoidal dose-response curve to determine the EC50 and the maximal current (efficacy).
Visualizations
AMPA Receptor Downstream Signaling Pathway
Activation of AMPA receptors, particularly those permeable to calcium (Ca2+), initiates a cascade of intracellular signaling events crucial for synaptic plasticity.[8][9]
Experimental Workflow for Agonist Benchmarking
The following diagram illustrates a typical workflow for comparing the pharmacological properties of different AMPA receptor agonists.
Conclusion
This guide provides a comparative overview of ATPA and first-generation AMPA receptor agonists. The data presented highlights the distinct pharmacological profiles of these compounds. While (S)-ATPA demonstrates agonist activity at certain AMPA receptor subtypes, it is a partial agonist with lower potency compared to AMPA and quisqualate at the subunits tested. The detailed experimental protocols provided offer a foundation for researchers to conduct their own benchmarking studies. The selection of an appropriate agonist should be guided by the specific AMPA receptor subtypes being investigated and the desired level of receptor activation. Further research is warranted to fully elucidate the binding affinities and efficacy of (S)-ATPA across all AMPA receptor subunit combinations.
References
- 1. AMPA receptor - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. Quisqualic acid - Wikipedia [en.wikipedia.org]
- 6. The pharmacology of quisqualate and AMPA in the cerebral cortex of the rat in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ca(2+)-permeable AMPA receptors induce phosphorylation of cAMP response element-binding protein through a phosphatidylinositol 3-kinase-dependent stimulation of the mitogen-activated protein kinase signaling cascade in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ca2+-Permeable AMPA Receptors Induce Phosphorylation of cAMP Response Element-Binding Protein through a Phosphatidylinositol 3-Kinase-Dependent Stimulation of the Mitogen-Activated Protein Kinase Signaling Cascade in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of novel chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step plan for the safe disposal of 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid, a compound for which a specific Safety Data Sheet (SDS) may not be readily available. In such cases, it is imperative to treat the substance as potentially hazardous and follow established protocols for unknown or novel chemicals.
[1][2][3]#### Prioritizing Safety: Initial Handling and Hazard Assessment
Given the absence of specific hazard information, this compound must be handled as a substance with unknown toxicity. L[3]aboratory personnel should always use standard personal protective equipment (PPE), including lab coats, gloves, and safety glasses. A[2][3]ll handling of the compound, especially when generating dust or aerosols, should be conducted within a chemical fume hood to minimize inhalation exposure.
[2][3]Before proceeding with disposal, a thorough risk assessment is necessary. This involves reviewing any available data on similar isoxazole or amino acid derivatives to anticipate potential hazards. However, in the absence of concrete data, assume the compound is hazardous.
[2]#### Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. This process is designed to ensure the safety of laboratory personnel and compliance with general laboratory waste regulations.
1. Waste Identification and Segregation:
-
Do not mix this compound with other chemical waste unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department. [4] - The compound, along with any contaminated materials (e.g., weighing boats, contaminated gloves, pipette tips), should be collected in a designated, properly labeled hazardous waste container.
[4]2. Container Labeling:
-
The waste container must be clearly labeled with the full chemical name: "this compound."
-
Include the CAS number if available.
-
The label should also clearly state "Hazardous Waste" and include any potential hazard pictograms if they can be reasonably inferred (e.g., irritant, harmful). For novel compounds, it is good practice to indicate "Hazards Not Fully Known."
3. Storage of Waste:
-
Store the sealed waste container in a designated, secure waste accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and incompatible materials.
4. Consultation with Environmental Health and Safety (EHS):
-
This is the most critical step. Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS office with all available information about the compound, including its chemical structure and any known or suspected properties. They will determine the appropriate final disposal method, which is typically incineration for organic compounds of this nature.
5. Documentation:
-
Maintain a record of the amount of the compound being disposed of and the date of disposal request. This is important for laboratory inventory and waste tracking purposes.
Quantitative Data Summary
While specific quantitative data for this compound's disposal parameters are not available, the following table summarizes key information for proper waste management.
| Parameter | Guideline |
| Waste Category | Chemical Hazardous Waste (Assumed) |
| Container Type | Chemically resistant, leak-proof container with a secure lid (e.g., HDPE or glass bottle for solids). |
| Labeling Requirements | Full Chemical Name, "Hazardous Waste," Date of Accumulation, Principal Investigator's Name, Laboratory Contact Information. |
| Storage Location | Designated Satellite Accumulation Area (SAA) within the laboratory, away from drains and incompatible materials. |
| Disposal Method | Contact Institutional Environmental Health and Safety (EHS) for professional disposal. The likely method is high-temperature incineration. |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is depicted in the following diagram.
Disclaimer: This information is provided as a general guide. Always consult your institution's specific chemical hygiene plan and EHS office for definitive procedures. T[4]he disposal of laboratory waste is subject to local, state, and federal regulations.
References
Essential Safety and Operational Guidance for Handling 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid. The following procedures are based on the known hazards of structurally similar compounds, specifically tert-butylisoxazole derivatives, which are categorized as skin, eye, and respiratory irritants. Adherence to these guidelines is essential to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment.
| PPE Category | Required Equipment | Specifications |
| Eye and Face Protection | Safety glasses with side shields or safety goggles | Must conform to ANSI Z87.1 standards. A face shield may be required when there is a significant risk of splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended. Always inspect gloves for integrity before use and change them frequently, especially if contact with the substance occurs. |
| Body Protection | Laboratory coat | A full-sleeved lab coat is required to protect skin and clothing. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | If dusts or aerosols are generated and engineering controls are not sufficient, a NIOSH-approved respirator (e.g., N95 dust mask) may be necessary. Consult with your institution's safety officer. |
Operational Plan
Follow these step-by-step procedures for the safe handling of this compound.
1. Preparation and Engineering Controls:
- Ensure a calibrated analytical balance is located within a chemical fume hood or a ventilated balance enclosure.
- Verify that the fume hood is functioning correctly (check airflow monitor).
- Prepare all necessary glassware and equipment and place them inside the fume hood.
- Have an emergency eyewash and safety shower readily accessible.
2. Weighing and Solution Preparation:
- Don the required PPE as outlined in the table above.
- Carefully weigh the solid compound within the fume hood to minimize inhalation of any dust.
- When preparing solutions, slowly add the compound to the solvent to avoid splashing.
3. Experimental Use:
- All manipulations of the compound, including reactions and transfers, must be conducted within a certified chemical fume hood.
- Keep all containers with the compound sealed when not in use.
4. Spill and Emergency Procedures:
- Minor Spill (Solid): In case of a small spill, carefully sweep up the solid material, avoiding dust generation. Place the material in a sealed container for disposal.
- Minor Spill (Liquid): For a small liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
- Major Spill: In the event of a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.
- Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure compliance with regulations.
1. Waste Collection:
- Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), in a designated, sealed, and clearly labeled hazardous waste container.
2. Waste Segregation:
- Do not mix this waste with other waste streams unless specifically instructed to do so by your EHS office.
3. Labeling and Storage:
- Label the waste container with the full chemical name and any known hazard warnings.
- Store the waste container in a designated satellite accumulation area until it is collected by the EHS office.
4. Final Disposal:
- All chemical waste must be disposed of through your institution's EHS office in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain.
Workflow for Safe Handling
Caption: Workflow for handling the chemical, from preparation to disposal.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
